Product packaging for 5-Bromo-1-methyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 89088-55-1)

5-Bromo-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1281857
CAS No.: 89088-55-1
M. Wt: 176.01 g/mol
InChI Key: UJJBZKBDWUAWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C4H6BrN3 and its molecular weight is 176.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B1281857 5-Bromo-1-methyl-1H-pyrazol-3-amine CAS No. 89088-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJBZKBDWUAWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531912
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89088-55-1
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom and a nucleophilic amine group on a stable pyrazole core, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of this compound, with a particular focus on its role as a precursor to potent enzyme inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below. While some experimental data is available, certain properties are yet to be definitively reported in the literature and are noted accordingly.

PropertyValueSource
CAS Number 89088-55-1[1][2][3][4]
Molecular Formula C₄H₆BrN₃[1][2][3][5]
Molecular Weight 176.017 g/mol [2]
Appearance Solid[2][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP 1.06282 (Calculated for isomer 5-Bromo-4-methyl-1H-pyrazol-3-amine)[6]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The available spectral data is presented below.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) data provides insight into the hydrogen atom environment within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
5.66s1HC4-HCDCl₃[7]
3.70s3HN-CH₃CDCl₃[7]
5.53s1HC4-HDMSO-d₆[8]
4.77s2HNH₂DMSO-d₆[8]
3.44d (J=93.5 Hz)3HN-CH₃DMSO-d₆[8]
¹³C-NMR Spectroscopy
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

Techniquem/zInterpretation
LC-MS175.99, 178.01[M+H]⁺, showing isotopic pattern for Bromine
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands based on its structure are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (primary amine)3400-3250 (two bands)
C-H stretch (aromatic/aliphatic)3100-2850
N-H bend (primary amine)1650-1580
C=N stretch (in ring)~1600
C-N stretch (aromatic amine)1335-1250
C-Br stretch600-500

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for this compound has been reported in the patent literature.[7] The general workflow is outlined below.

G A Diethyl butynedioate C 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->C Condensation B Methylhydrazine B->C E 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C->E Bromination D Tribromooxyphosphorus D->E G 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis F NaOH (aq) F->G I tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate G->I Curtius Rearrangement H Azido dimethyl phosphate, tert-butyl alcohol H->I K This compound I->K Deprotection J Trifluoroacetic acid J->K

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate is condensed with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]

Step 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The product from Step 1 is treated with tribromooxyphosphorus to afford 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[7]

Step 3: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid The ethyl ester from Step 2 is hydrolyzed using an alcoholic solution of sodium hydroxide to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[7] For a similar reaction, 23.2 g (0.1 mol) of the ethyl ester was dissolved in 150 mL of ethanol, and 100 mL of 10% sodium hydroxide solution was added. The reaction was carried out at room temperature for 2 hours.[7]

Step 4: Synthesis of tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate The carboxylic acid from Step 3 undergoes a Curtius rearrangement in the presence of azido dimethyl phosphate and tert-butyl alcohol to yield the tert-butyl carbamate protected amine.[7] In a representative procedure, 2.5 g (12.3 mmol) of the carboxylic acid was dissolved in 18 mL of N,N-dimethylformamide with 40 mL of tert-butyl alcohol and 3.56 g (12.9 mmol) of dimethyl azido phosphate. The mixture was heated to 100 °C for 4 hours.[7]

Step 5: Synthesis of this compound The final step involves the deprotection of the tert-butyl carbamate group using trifluoroacetic acid to yield this compound.[7] A typical procedure involves adding 2.75 g (10 mmol) of the carbamate to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane and reacting for 1 hour at room temperature.[7]

Role in Drug Discovery: A Precursor to PI3K Inhibitors

This compound is a crucial intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors.[7] The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in various cancers.[9]

The PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole-based PI3K Inhibitor (derived from title compound) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based compounds.

The pyrazole moiety of inhibitors derived from this compound can form key interactions within the ATP-binding pocket of the PI3K enzyme. Molecular modeling studies of similar pyrazole-based inhibitors have shown that the pyrazole ring can engage in π-sigma interactions with residues such as M804 and M953 in the selectivity pocket of PI3Kγ.[10] By occupying this pocket, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[9] The development of pyrazole-containing molecules as PI3K inhibitors is an active area of cancer research.[11]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for drug discovery programs. The crucial role of its derivatives as PI3K inhibitors highlights the importance of this compound in the ongoing search for novel and effective anticancer agents. Further research to fully characterize its physicochemical properties and to explore its utility in the synthesis of other biologically active compounds is warranted.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and an amine group on the pyrazole scaffold, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The pyrazole nucleus itself is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This compound, in particular, is a crucial precursor for the synthesis of potent enzyme inhibitors, highlighting its importance for researchers and professionals in the field of drug development.[5]

Chemical Structure and Properties

The formal IUPAC name for this compound is this compound.[6][7] Its chemical structure consists of a five-membered pyrazole ring with a bromine atom at position 5, a methyl group attached to the nitrogen at position 1, and an amine group at position 3.

Structure:

Caption: 2D structure of this compound.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
IUPAC Name This compound[6][7]
CAS Number 89088-55-1[6][7]
Molecular Formula C₄H₆BrN₃[6]
Molecular Weight 176.01 g/mol [6]
Physical Form Solid[7]
Purity ≥95%[7][8]
SMILES CN1C(=CC(=N1)N)Br[6]
InChI Key UJJBZKBDWUAWKA-UHFFFAOYSA-N[6][7]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[7]

Spectroscopic Data:

TypeDataSolventReference
¹H NMR δ: 5.66 (s, 1H), 3.70 (s, 3H)CDCl₃[5]
LC-MS tR=0.58 min, [M+H]⁺ = 175.99, 178.01-[9]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported, aiming to improve safety, yield, and scalability by avoiding hazardous reagents used in older methods, such as n-butyl lithium and cyanogen bromide.[5] A modern, multi-step synthesis is detailed below.

Synthesis from Diethyl Butynedioate

This method provides a safer and more scalable route to the target compound.[5]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Diethyl butynedioate is used as the starting material.

  • It undergoes condensation with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • The product from Step 1 is reacted with phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a bromine atom, affording 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • The ethyl ester is hydrolyzed in an alcoholic solution of sodium hydroxide to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[5]

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

  • The carboxylic acid from the previous step is reacted with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol in a Curtius rearrangement to form the Boc-protected amine, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.[5]

Step 5: Synthesis of this compound

  • Protocol: Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate (2.75 g, 10 mmol) is added to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane.[5]

  • The mixture is allowed to react at room temperature for 1 hour.[5]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • The reaction solution is dried under vacuum.

  • Saturated sodium carbonate solution is added to neutralize the acid, followed by extraction with ethyl acetate.

  • The organic layer is dried with anhydrous sodium sulfate.

  • The final product is obtained as a white solid (1.2 g, 68.6% yield) after solvent evaporation.[5]

G A Diethyl Butynedioate B 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester A->B Methylhydrazine C 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester B->C POBr₃ D 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid C->D NaOH / Alcohol E tert-butyl (5-bromo-1-methyl- 1H-pyrazol-3-yl) carbamate D->E DPPA, t-BuOH F This compound E->F TFA / DCM G cluster_pathway PI3K Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Intermediate 5-Bromo-1-methyl- 1H-pyrazol-3-amine PI3K_Inhibitor PI3K Inhibitor Intermediate->PI3K_Inhibitor Synthesis PI3K_Inhibitor->PI3K inhibits

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 89088-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its role as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor for potent and selective inhibitors of key cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in the development of novel therapeutics. The pyrazole moiety itself is a well-established pharmacophore, and this particular substituted pyrazole offers versatile handles for further chemical modifications.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

PropertyValueReference
CAS Number 89088-55-1[3][4][5]
Molecular Formula C4H6BrN3[4][6][7]
Molecular Weight 176.01 g/mol [6][8][9]
IUPAC Name This compound[4]
Synonyms 5-bromo-1-methylpyrazol-3-amine, 3-Amino-5-bromo-1-methylpyrazole[3][9]
Appearance White to yellow solid[9]
Purity Typically ≥95%[3][4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3][5]
Boiling Point (Predicted) 294.2 ± 20.0 °C[9]
Density (Predicted) 1.91 ± 0.1 g/cm³[9]
pKa (Predicted) 2.97 ± 0.11[9]
¹H NMR (300 MHz, DMSO-d6) δ 5.53 (s, 1H), 4.77 (s, 2H), 3.44 (d, J=93.5 Hz, 3H)[9]
¹H NMR (CDCl₃) δ 5.66 (s, 1H), 3.70 (s, 3H)[10]
InChI 1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)[3][4]
InChI Key UJJBZKBDWUAWKA-UHFFFAOYSA-N[3][4]
SMILES CN1N=C(N)C=C1Br[4][6]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process, and various routes have been developed. An improved and safer synthetic pathway has been described to overcome the limitations of previous methods, which involved hazardous reagents like n-butyl lithium and highly toxic cyanogen bromide.[10]

A Modern Synthetic Route

A patented method details a multi-step synthesis that is more amenable to larger-scale production due to its use of less hazardous materials and simpler procedures.[10] The overall workflow is depicted in the diagram below.

G A Diethyl Butynedioate C 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->C Condensation B Methylhydrazine B->C E 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C->E Bromination D Tribromooxyphosphorus D->E G 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis F Sodium Hydroxide (alcoholic solution) F->G I Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate G->I Curtius Rearrangement H Azido Dimethyl Phosphate & Tert-butyl Alcohol H->I K This compound I->K Hydrolysis J Trifluoroacetic Acid J->K

Synthetic workflow for this compound.
Detailed Experimental Protocol (Final Step: Hydrolysis)

The final step in the synthesis involves the deprotection of the tert-butyl carbamate group to yield the desired amine.[10]

Reaction: Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.

Reagents and Materials:

  • Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (10 mmol, 2.75 g)

  • 50% Trifluoroacetic acid in dichloromethane (15 mL)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • TLC plates

Procedure:

  • Add tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol) to a solution of 15 mL of 50% trifluoroacetic acid in dichloromethane in a suitable reaction vessel.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess trifluoroacetic acid in a vacuum.

  • Neutralize the residue by carefully adding a saturated sodium carbonate solution until the cessation of gas evolution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product, which is initially an oily substance that solidifies upon standing.

Expected Outcome: The procedure is reported to yield 1.2 g of this compound as a white solid, which corresponds to a yield of 68.6%.[10]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of inhibitors targeting key enzymes in cellular signaling pathways, making it highly relevant for the development of therapeutics in oncology and immunology.[10]

Intermediate for Phosphatidylinositol-3-Kinase (PI3K) Inhibitors

This compound is a key intermediate in the synthesis of Phosphatidylinositol-3-kinase (PI3K) inhibitors.[10] The PI3K pathway is crucial for cell growth and metabolism, and its dysregulation is a hallmark of many cancers.[10] By acting as a scaffold, this compound allows for the introduction of various substituents to optimize the potency and selectivity of the final PI3K inhibitor.[10]

Precursor for Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

Structural modifications of this compound can lead to the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors.[10] These channels play a vital role in the regulation of intracellular calcium levels and are implicated in the activation of immune cells.[10] Inhibition of CRAC channels is a promising therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[10]

G cluster_0 Drug Development Pathways A This compound (CAS: 89088-55-1) B PI3K Inhibitors A->B Key Intermediate C CRAC Channel Inhibitors A->C Structural Precursor D Anti-Cancer Therapeutics B->D Therapeutic Application E Anti-Inflammatory & Autoimmune Therapeutics C->E Therapeutic Application

Role as an intermediate in the development of targeted therapies.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3][4]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its utility as a versatile intermediate for the synthesis of high-value therapeutic agents, particularly PI3K and CRAC channel inhibitors, underscores its importance in modern drug discovery. The development of safer and more efficient synthetic routes further enhances its accessibility for research and development endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists working in this field.

References

The Rising Potential of 5-Bromo-1-methyl-1H-pyrazol-3-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of pyrazole is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. Among these, derivatives of 5-Bromo-1-methyl-1H-pyrazol-3-amine have emerged as a particularly promising class of compounds, primarily due to their role as key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, aimed at facilitating further research and development in this area.

The Core Moiety: Synthesis of this compound

The synthesis of the foundational molecule, this compound, is a critical first step. A patented method outlines a multi-step process that is both efficient and scalable, avoiding the use of highly toxic reagents.[1] This process is a key enabling technology for the exploration of its derivatives.

The synthetic pathway can be visualized as a logical progression from simple starting materials to the final, functionalized pyrazole.

A Diethyl butynedioate C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->C Condensation B Methylhydrazine B->C E 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C->E Bromination D Tribromooxyphosphorus D->E G 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis F Sodium hydroxide F->G I tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate G->I Carbamoylation H Azido dimethyl phosphate, tert-butyl alcohol H->I K This compound I->K Deprotection J Trifluoroacetic acid J->K

Figure 1: Synthesis of the core molecule.

Biological Activities and Key Derivatives

The primary interest in this compound stems from its utility as a precursor for potent and selective enzyme inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1][2] Furthermore, its derivatives have shown potential as antimicrobial agents.

Anticancer Activity: Targeting the PI3K Pathway

The fusion of the this compound core with a pyrimidine ring leads to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds known to possess significant anticancer properties. These derivatives often act as ATP-competitive inhibitors of protein kinases. While direct studies on derivatives of our specific core are limited in publicly available literature, extensive research on analogous pyrazolo[1,5-a]pyrimidines provides valuable insights into their potential efficacy and structure-activity relationships (SAR).

The general synthetic approach involves the condensation of the 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.

A This compound C Pyrazolo[1,5-a]pyrimidine Derivative A->C Cyclocondensation B 1,3-Dicarbonyl Compound B->C D PI3K Inhibition C->D Leads to E Anticancer Activity D->E

Figure 2: General synthesis and activity.

Quantitative data from studies on structurally similar pyrazolo[1,5-a]pyrimidines highlight their potent anticancer activity against various cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
10a 7-Methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide--[3]
10b 7-Ethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide--[3]
10i 7-(4-Bromophenyl)-2-((4-bromophenyl)amino) pyrazolo[1,5-a]pyrimidine-3-carboxamide--[3]
7d Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)>100 µg/mL[4]
11a Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)>100 µg/mL[4]
RD-I-53 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazoleA2780 (Ovarian)0.9[5]
CPL302415 Benzimidazole derivative of pyrazolo[1,5-a]pyrimidinePI3Kδ (enzymatic)0.018[6]

Note: The table includes data from analogous compounds to illustrate the potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Antimicrobial Activity

Derivatives of 5-aminopyrazoles, particularly pyrazolo[1,5-a]pyrimidines, have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
8b Pyrazolo[1,5-a]pyrimidine derivativeS. aureus-[3]
10e Pyrazolo[1,5-a]pyrimidine derivativeE. coli-[3]
10i Pyrazolo[1,5-a]pyrimidine derivativeC. albicans-[3]
10n Pyrazolo[1,5-a]pyrimidine derivativeA. niger-[3]
7b Pyrazolo[1,5-a]pyrimidine derivativeRNA Polymerase (enzymatic)IC50 = 0.213[7]

Note: The table includes data from analogous compounds to illustrate the potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be adapted for derivatives of this compound.

A Dissolve 5-aminopyrazole in solvent B Add 1,3-dicarbonyl compound A->B C Add catalyst (e.g., acetic acid) B->C D Reflux reaction mixture C->D E Monitor reaction by TLC D->E F Cool and collect precipitate E->F G Recrystallize product F->G

Figure 3: General synthetic workflow.

Procedure:

  • A mixture of the 5-aminopyrazole derivative (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) is prepared in a suitable solvent such as ethanol or acetic acid.

  • A catalytic amount of an acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) is added to the mixture.

  • The reaction mixture is heated under reflux for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is then washed with a cold solvent (e.g., ethanol) and purified by recrystallization from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

In Vitro PI3K Alpha Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the PI3Kα enzyme and PIP2 substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their established role as precursors to potent PI3K inhibitors highlights their potential in oncology. Furthermore, the demonstrated antimicrobial activity of the broader pyrazolo[1,5-a]pyrimidine class suggests that derivatives of this specific core could yield novel anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives starting from this compound. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity. Moreover, exploring their potential against other kinase targets and a wider range of microbial pathogens could unveil new therapeutic applications for this valuable heterocyclic core. The detailed synthetic and biological protocols provided in this guide aim to facilitate and accelerate these important research endeavors.

References

Spectroscopic Data for 5-Bromo-1-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key medicinal chemistry intermediate, 5-Bromo-1-methyl-1H-pyrazol-3-amine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 89088-55-1[1]

  • Molecular Formula: C₄H₆BrN₃[1]

  • Molecular Weight: 176.01 g/mol [1]

  • Canonical SMILES: CN1C(=CC(=N1)N)Br[1]

  • InChI Key: UJJBZKBDWUAWKA-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
5.66s1HPyrazole C4-HCDCl₃
3.70s3HN-CH₃CDCl₃
5.53s1HPyrazole C4-HDMSO-d₆
4.77s2H-NH₂DMSO-d₆
3.44d (J=93.5 Hz)3HN-CH₃DMSO-d₆
¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound was not available in the reviewed literature. Predicted chemical shifts based on computational models are provided below for reference.

Predicted Chemical Shift (δ) ppmAssignment
~150C3 (C-NH₂)
~140C5 (C-Br)
~90C4
~35N-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3250N-H (amine)Symmetric & Asymmetric Stretch
3000-2850C-H (methyl)Stretch
1650-1580N-H (amine)Bend (Scissoring)
1600-1450C=N, C=C (pyrazole ring)Stretch
1335-1250C-N (aromatic amine)Stretch
~700-500C-BrStretch
Mass Spectrometry (MS)
m/zIonMethod
175.99, 178.01[M+H]⁺LC-MS

The observed pair of peaks with a difference of approximately 2 m/z units is characteristic of a bromine-containing compound, representing the two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 300 MHz or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (0.1%) to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and mobile phase.

Visualizations

Chemical Structure

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (LC-MS/ESI) Sample->MS Data Data Acquisition (FID/Interferogram/Mass Spectrum) NMR->Data IR->Data MS->Data Processing Data Processing (FT/Baseline Correction) Data->Processing Analysis Spectral Interpretation (Structure Elucidation) Processing->Analysis Report Final Report Analysis->Report

Caption: A generalized workflow for chemical analysis using spectroscopy.

References

Tautomerism in substituted 3-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions. For substituted 3-aminopyrazoles, this tautomerism primarily manifests as an annular prototropic equilibrium between the 3-amino-1H and 5-amino-1H forms. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which are key determinants of receptor binding and ADME properties. This guide provides a comprehensive technical overview of the tautomerism in substituted 3-aminopyrazoles, detailing the structural and environmental factors that govern the equilibrium, the experimental and computational methodologies used for its characterization, and its implications in the field of drug development.

Tautomeric Landscape of 3-Aminopyrazoles

Substituted 3-aminopyrazoles can theoretically exist in multiple tautomeric forms, arising from the migration of a proton. The two principal types of tautomerism are annular and side-chain tautomerism.

  • Annular Tautomerism: This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This results in the interconversion of the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][2]

  • Side-Chain Tautomerism: This involves proton migration from the exocyclic amino group to a ring nitrogen, leading to imino forms (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, numerous theoretical and experimental studies have established that the amino forms are significantly more stable due to the preservation of the aromaticity of the pyrazole ring, rendering the imino tautomers largely insignificant under normal conditions.[3]

The primary equilibrium of interest is therefore the annular tautomerism between the 3-amino and 5-amino forms.

Tautomerism cluster_sidechain Side-Chain Tautomerism (Minor) 3-Amino 3-Amino-1H-pyrazole 5-Amino 5-Amino-1H-pyrazole 3-Amino->5-Amino H⁺ Shift (N1 ⇌ N2) Imino Imino Tautomers 3-Amino->Imino H⁺ Shift (Exo ⇌ Endo)

Caption: Primary tautomeric equilibria in 3-aminopyrazoles.

Factors Governing the Tautomeric Equilibrium

The position of the 3-amino/5-amino equilibrium is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions with the surrounding environment.

Substituent Effects

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The general principles are:

  • Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, -CH₃, and -Cl, which donate electron density (primarily through resonance), tend to stabilize the tautomer where the substituent is at the C3 position.[1][3] This places the proton on the nitrogen adjacent to the carbon with the other substituent.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -COOH, -CHO, and -CF₃ pull electron density from the ring. These substituents generally favor the C5-substituted tautomer.[1][3] When an EWG is at C4, it can significantly increase the preference for the 5-amino tautomer.[2]

Solvent Effects

The solvent environment plays a crucial role, primarily by solvating the two tautomers to different extents. This is largely dependent on the difference in dipole moments between the tautomers.

  • Polar Solvents: The 5-amino tautomer generally possesses a higher dipole moment than the 3-amino tautomer. Consequently, polar solvents (e.g., DMSO, water, methanol) can preferentially stabilize the 5-amino form, shifting the equilibrium towards it.[2][3]

  • Aprotic vs. Protic Solvents: Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions with the solute molecules.

  • Gas Phase vs. Solution: In the gas phase or in non-polar solvents, the intrinsic electronic effects of the substituents dominate. The influence of the solvent becomes more pronounced as solvent polarity increases, and can even reverse the tautomeric preference observed in the gas phase.[3]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantified by the equilibrium constant, KT = [5-amino tautomer] / [3-amino tautomer]. This can be related to the difference in Gibbs free energy (ΔG) between the two forms.

Table 1: Calculated Energy Differences for Tautomers

Computational chemistry provides invaluable insights into the intrinsic stability of tautomers. The table below summarizes calculated energy differences.

CompoundMethodPhaseΔE (kJ/mol)ΔG (kJ/mol)More Stable TautomerReference
3-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)Gas10.79.83-Amino[1]
3-Amino-5-arylpyrazolesAM1Gas~8.4-3-Amino[2]
4-Cyano-3-aminopyrazoleB3LYP/6-31G Gas--3-Amino[2]
4-Cyano-3-aminopyrazoleB3LYP/6-31G (PCM)DMSO--5-Amino[2]
Table 2: Experimentally Observed Tautomeric Ratios

Experimental studies, primarily using NMR, have quantified tautomer populations under various conditions.

CompoundSolventTautomer Ratio (% 3-Amino : % 5-Amino)CommentsReference
3-AminopyrazoleAqueous~75 : ~25Estimated from pKa data.[3]
4-Cyano-3-aminopyrazoleDMSO-d₆Prefers 5-AminoSlow exchange on NMR timescale observed.[2]
4-Thiocyanato-3-aminopyrazoleDMSO-d₆Prefers 5-AminoSlow exchange on NMR timescale observed.[2]
4-(p-Methoxyphenyl)-3-aminopyrazoleDMSO-d₆Prefers 3-AminoSlow exchange on NMR timescale observed.[2]
3-Amino-5-(p-nitrophenyl)pyrazoleSolid State100% 5-AminoDetermined by X-ray crystallography.[2]
3-Amino-5-phenylpyrazoleSolid State100% 3-AminoDetermined by X-ray crystallography.[2]

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational techniques is required for the unambiguous characterization and quantification of tautomeric equilibria.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation synthesis Compound Synthesis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr Sample Prep. xray X-ray Crystallography synthesis->xray Sample Prep. ir_uv IR / UV-Vis Spec. synthesis->ir_uv Sample Prep. solution Solution Equilibrium (K_T, Ratios) nmr->solution solid Solid-State Structure xray->solid ir_uv->solution dft Quantum Mechanics (DFT, MP2) energy Relative Stabilities (ΔG) dft->energy pcm Solvation Model (PCM) pcm->energy solid->energy Correlation solution->energy Correlation

Caption: Workflow for the comprehensive analysis of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying tautomeric equilibria in solution.

  • Objective: To identify and quantify the different tautomers present in solution.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed sample of the substituted 3-aminopyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration.

    • Spectra Acquisition:

      • Acquire a standard ¹H NMR spectrum. At room temperature, proton exchange between tautomers is often fast on the NMR timescale, resulting in a single set of time-averaged signals.

      • Perform variable temperature (VT) NMR studies. By lowering the temperature, the rate of proton exchange can be slowed, potentially resolving separate signals for each tautomer.

      • Acquire ¹³C and ¹⁵N NMR spectra. These nuclei have a larger chemical shift dispersion, and their chemical shifts are highly sensitive to the electronic environment, making them excellent probes for distinguishing tautomers. ¹⁵N NMR is particularly definitive as it directly probes the nitrogen atoms involved in the proton exchange.[4]

    • Data Analysis:

      • Qualitative: Assign signals to specific tautomers by comparison with known N-methylated analogues (which are "locked" into a single form) or through 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show spatial proximity between the N-H proton and other protons in the molecule.

      • Quantitative: If distinct signals for each tautomer are resolved (e.g., at low temperature), the tautomeric ratio is determined by integrating the corresponding signals. The equilibrium constant KT can then be calculated directly from this ratio.[5]

X-ray Crystallography This technique provides an unambiguous determination of the molecular structure in the solid state.

  • Objective: To determine the precise tautomeric form present in a single crystal.

  • Methodology:

    • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.[6]

    • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure with precise atomic coordinates.

  • Interpretation: The refined structure will definitively show the location of the mobile proton and thus identify the tautomer present in the crystal lattice. It is important to note that the solid-state structure may not be the dominant form in solution, as crystal packing forces can selectively stabilize one tautomer over another.[7]

Computational Protocols

Quantum mechanical calculations are essential for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental data.

  • Objective: To calculate the relative energies (enthalpy, Gibbs free energy) of the tautomers in the gas phase and in solution.

  • Methodology:

    • Structure Building: Construct 3D models of all relevant tautomers (e.g., 3-amino and 5-amino forms).

    • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-311++G(d,p).[1][8]

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.

    • Solvent Modeling: To simulate a solution environment, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[9][10] The appropriate solvent parameters (e.g., dielectric constant for DMSO) must be specified.

    • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in the chosen solvent. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form. The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).

Relevance in Drug Discovery

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it has profound practical consequences in drug development.

  • Receptor Recognition: Tautomers are distinct chemical entities with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other. A molecule that exists as the "wrong" tautomer in the physiological environment will exhibit poor activity.

  • Physicochemical Properties: Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which can have implications for patent claims and freedom-to-operate.

A thorough characterization of the tautomeric behavior of any 3-aminopyrazole-based drug candidate is therefore a critical step in the lead optimization process, ensuring that the molecule's design is based on the biologically relevant structure.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1-methyl-1H-pyrazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic amine, 5-Bromo-1-methyl-1H-pyrazol-3-amine, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on establishing a robust experimental framework for researchers to generate reliable and reproducible solubility profiles. Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly as an intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.

Introduction to this compound

This compound is a substituted pyrazole derivative. The physicochemical properties of such compounds, including their solubility in organic solvents, are fundamental to their handling, formulation, and efficacy in various applications. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it significantly influences bioavailability in drug development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Researchers are encouraged to determine this data empirically using the standardized methods outlined in this guide. For illustrative purposes, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Hypothetical Solubility Data of this compound at 25°C

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Methanol32.040.792Data to be determinedData to be determinedHPLC-UV
Ethanol46.070.789Data to be determinedData to be determinedHPLC-UV
Acetone58.080.791Data to be determinedData to be determinedHPLC-UV
Ethyl Acetate88.110.902Data to be determinedData to be determinedHPLC-UV
Dichloromethane84.931.326Data to be determinedData to be determinedHPLC-UV
Acetonitrile41.050.786Data to be determinedData to be determinedHPLC-UV
Toluene92.140.867Data to be determinedData to be determinedHPLC-UV
N,N-Dimethylformamide73.090.944Data to be determinedData to be determinedHPLC-UV
Dimethyl Sulfoxide78.131.100Data to be determinedData to be determinedHPLC-UV

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Shake-Flask Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G prep Preparation of Vials add_compound Add Excess Solid Compound prep->add_compound add_solvent Add Solvent add_compound->add_solvent equilibrate Equilibration (Shaking) add_solvent->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep sample_prep Sample Preparation (Filtration & Dilution) phase_sep->sample_prep analysis Concentration Analysis (e.g., HPLC) sample_prep->analysis calculate Calculate Solubility analysis->calculate

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. Then, centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of organic compounds in solution.

Suggested HPLC Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the λmax).

  • Column Temperature: 30°C

HPLC Workflow Diagram

The following diagram outlines the logical steps involved in the HPLC analysis for solubility determination.

G prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve calc_conc Calculate Concentration from Calibration Curve gen_cal_curve->calc_conc prep_sample Prepare Saturated Sample (Diluted) inject_sample Inject Sample into HPLC prep_sample->inject_sample get_peak_area Obtain Peak Area inject_sample->get_peak_area get_peak_area->calc_conc

Caption: Logical Flow for HPLC-based Concentration Measurement.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocols for the shake-flask method and utilizing a robust analytical technique such as HPLC, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. The consistent application of these standardized methods will ensure the generation of high-quality, comparable solubility data, which is essential for the successful application of this important chemical intermediate.

References

5-Bromo-1-methyl-1H-pyrazol-3-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous biologically active compounds.[1][2] Its unique structure allows it to act as a versatile template, capable of engaging in various non-covalent interactions with biological targets, most notably as a bioisosteric replacement for other aromatic or heterocyclic systems. The pyrazole nucleus is a key feature in a significant number of FDA-approved drugs, particularly in the realm of protein kinase inhibitors (PKIs).[2]

Within this important class of compounds, this compound emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic amine group, provides medicinal chemists with a flexible platform for molecular elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents, including kinase inhibitors and modulators of ion channels.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-bromo-1-methylpyrazol-3-amine[4][5]
CAS Number 89088-55-1[4][5]
Molecular Formula C₄H₆BrN₃[4][5][6]
Molecular Weight 176.01 g/mol [4][6]
Appearance Solid[5]
Purity Typically ≥95%[5]
SMILES CN1C(=CC(=N1)N)Br[4]
InChI InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)[4][5]
InChIKey UJJBZKBDWUAWKA-UHFFFAOYSA-N[4][5]

Synthesis of the Building Block

The synthesis of this compound has evolved to improve safety, yield, and scalability, moving away from hazardous reagents like n-butyl lithium and highly toxic cyanogen bromide.[3] A modern, patented synthetic route offers a more practical approach for laboratory and potential industrial-scale production.[3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A Diethyl Butynedioate C 5-Hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester A->C B Methylhydrazine B->C Condensation E 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester C->E D Tribromooxyphosphorus D->E Bromination G 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid E->G F NaOH (alcoholic) F->G Hydrolysis I Tert-butyl (5-bromo-1-methyl- 1H-pyrazol-3-yl) carbamate G->I H Azido Dimethyl Phosphate + Tert-butyl alcohol H->I Curtius Rearrangement K This compound I->K J Trifluoroacetic Acid J->K Deprotection

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis via Patented Route[3]

The following protocol is a representative methodology based on the steps outlined in the patent literature.[3]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Diethyl butynedioate is condensed with methylhydrazine in a suitable solvent. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • The product is isolated by removal of the solvent under reduced pressure and purified, for example, by crystallization or column chromatography.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • The ester from Step 1 is treated with a brominating agent such as tribromooxyphosphorus (POBr₃).

  • The reaction is performed in an inert solvent under anhydrous conditions.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • The bromo-ester from Step 2 is hydrolyzed using a base, such as sodium hydroxide in an alcoholic solution (e.g., ethanol).

  • The mixture is heated to reflux, and upon completion, the solution is acidified to precipitate the carboxylic acid.

  • The solid product is collected by filtration and dried.

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

  • The carboxylic acid from Step 3 undergoes a Curtius rearrangement. It is reacted with an azide source like azido dimethyl phosphate in the presence of tert-butyl alcohol.

  • This reaction is typically carried out in an inert solvent and heated to facilitate the rearrangement and trapping of the isocyanate intermediate by tert-butyl alcohol to form the Boc-protected amine.

  • The product is isolated and purified.

Step 5: Synthesis of this compound

  • The Boc-protected intermediate from Step 4 is deprotected using a strong acid.

  • The compound is dissolved in a solvent like dichloromethane and treated with trifluoroacetic acid.

  • The reaction is stirred at room temperature until the deprotection is complete.

  • The final product, this compound, is isolated after neutralization and extraction, and can be further purified if necessary.

Applications in Medicinal Chemistry

The dual functionality of this compound makes it a powerful scaffold for creating diverse libraries of compounds. The amine group can be readily acylated, alkylated, or used in coupling reactions, while the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.

G cluster_0 Functionalization Points cluster_1 Target Classes Core 5-Bromo-1-methyl- 1H-pyrazol-3-amine (Core Scaffold) Amine 3-Amine Group (R1 Position) Core->Amine Acylation, Alkylation Bromo 5-Bromo Group (R2 Position) Core->Bromo Cross-Coupling (e.g., Suzuki) Kinases Protein Kinases (e.g., PI3K, RIPK1) Amine->Kinases IonChannels Ion Channels (e.g., CRAC) Amine->IonChannels Other Other Targets Amine->Other Bromo->Kinases Bromo->IonChannels Bromo->Other

Caption: Elaboration of the core scaffold to target different proteins.

Protein Kinase Inhibitors (PKIs)

The pyrazole scaffold is a well-established hinge-binding motif in PKIs, mimicking the adenine portion of ATP.[2] this compound serves as a key intermediate for several classes of PKIs.

  • Phosphatidylinositol-3-Kinase (PI3K) Inhibitors: This compound is explicitly mentioned as a key intermediate for synthesizing PI3K inhibitors, a critical target in cancer therapy.[3]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Starting from a known FGFR inhibitor, a series of 1H-pyrazol-3-amine derivatives were optimized to yield potent and selective RIPK1 inhibitors for treating inflammatory diseases.[7]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: Pyrazole derivatives are actively being designed as selective inhibitors of JNK3, a target for neurodegenerative diseases like Alzheimer's.[8]

  • Cyclin-Dependent Kinase (CDK) Family: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for targeting CDKs, including the understudied PCTAIRE subfamily, which is implicated in several cancers.[1]

The table below presents representative data for pyrazole-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.

Compound ClassTarget KinasePotency MetricValue (nM)Disease Area
PyrazolopyrimidineJAK1/JAK2IC₅₀~3Myelofibrosis, Inflammation
PyrazolopyrimidineCDK16EC₅₀33Cancer
Pyrimidyl-pyrazoleJNK3IC₅₀227Neurodegeneration
Pyrazol-3-amine deriv.RIPK1IC₅₀<10 (low nM)Inflammatory Disease

Note: Values are for representative compounds within the class and may not be derived directly from this compound.[1][2][7][8]

Kinase Inhibition Signaling Pathway

G cluster_0 Kinase Signaling Cascade Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Target Kinase (e.g., PI3K, RIPK1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase Blocks ATP Binding Site ADP ADP ATP->ADP Phosphate Transfer

Caption: Simplified pathway of kinase inhibition by a pyrazole-based drug.

Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

Structural modification of this compound has been used to synthesize inhibitors of Calcium Release-Activated Calcium (CRAC) channels.[3] By modulating calcium release, these inhibitors have therapeutic potential for treating a range of inflammatory and autoimmune conditions, including rheumatoid arthritis and asthma.[3]

Representative Experimental Protocol: Suzuki Cross-Coupling

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common method for functionalizing the 5-bromo position of the pyrazole core.

Objective: To couple an arylboronic acid to the 5-position of the pyrazole ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazol-3-amine.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its well-defined synthesis and reactive functional handles provide a reliable platform for developing novel therapeutics. Its demonstrated utility in the construction of potent kinase inhibitors for oncology and inflammatory diseases, as well as modulators of ion channels, underscores its strategic importance. As the demand for targeted and selective small molecule drugs continues to grow, the application of this and similar pyrazole-based scaffolds is poised to expand, driving the discovery of next-generation medicines.

References

The Burgeoning Field of Naturally Occurring Pyrazole Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the discovery, isolation, and biological significance of a rare class of natural products, this guide serves as a vital resource for researchers, scientists, and drug development professionals. Pyrazole alkaloids, with their unique nitrogen-nitrogen bond, represent a fascinating and underexplored area of natural product chemistry, offering potential for novel therapeutic agents.

First identified in nature in the mid-20th century, the discovery of pyrazole-containing natural products has been sporadic yet significant. These compounds are relatively rare, a fact attributed to the biochemical challenge of forming a stable N-N bond within a five-membered heterocyclic ring. Despite their scarcity, the known naturally occurring pyrazole alkaloids exhibit a range of interesting biological activities, from sedative to potent antitumor properties, making them attractive targets for further investigation.

This technical guide provides a comprehensive overview of key naturally occurring pyrazole alkaloids, detailing their discovery, the experimental protocols for their isolation and structure elucidation, and an examination of their known biological activities and associated signaling pathways.

Key Discoveries in the Pyrazole Alkaloid Family

The story of naturally occurring pyrazole alkaloids begins with the isolation of β-(1-pyrazolyl)-alanine from the seeds of watermelon (Citrullus lanatus) in 1959. This non-proteinogenic amino acid marked the first instance of a pyrazole moiety being identified from a natural source. Subsequently, a handful of other pyrazole alkaloids have been discovered from diverse organisms, including plants, bacteria, and marine sponges.

Withasomnine: The Sedative Alkaloid from Ashwagandha

First isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history in Ayurvedic medicine, withasomnine was one of the earliest pyrazole alkaloids to be structurally characterized. Its discovery in the 1960s highlighted the potential for traditional medicinal plants to yield novel chemical scaffolds.

Pyrazofurin: An Antitumor Antibiotic from Bacteria

In the 1970s, the discovery of pyrazofurin from the fermentation broth of Streptomyces candidus opened a new chapter in the study of pyrazole natural products. Pyrazofurin, a C-nucleoside, demonstrated significant antiviral and antitumor activities, leading to extensive research into its mechanism of action and potential therapeutic applications.

Pyrrole-Pyrazole Alkaloids from Watermelon Seeds

More recently, further investigation into watermelon (Citrullus lanatus) seeds has led to the isolation of novel pyrrole-pyrazole alkaloids, such as 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole. These compounds are postulated to be biosynthetically derived from the initially discovered β-(1-pyrazolyl)-alanine.

Cinachyrazoles: Marine-Derived Pyrazoles

The marine environment has also proven to be a source of pyrazole alkaloids. Cinachyrazoles, a group of trimethylpyrazole alkaloids, were isolated from the marine sponge Cinachyrella. Their discovery underscores the vast and largely untapped chemical diversity of marine organisms.

Data Presentation: A Comparative Overview

To facilitate comparison and analysis, the quantitative data for the prominent naturally occurring pyrazole alkaloids are summarized below.

AlkaloidSource OrganismMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (¹³C NMR, δ in ppm)Biological Activity
Withasomnine Withania somniferaC₁₂H₁₂N₂184.24140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5 (CH), 125.0 (CH), 115.1 (C-Ph), 47.6 (CH₂), 26.4 (CH₂), 24.2 (CH₂)[1]Sedative, potential anticancer effects associated with W. somnifera extracts[2][3]
Pyrazofurin Streptomyces candidusC₉H₁₃N₃O₆259.22-Antitumor, Antiviral (IC₅₀: 0.06-0.37 µM against head and neck cancer cell lines)[4]
Cinachyrazole A Cinachyrella sp.C₁₀H₁₂N₂O176.22151.7 (C-3), 147.1 (C-5), 119.0 (C-4), 186.0 (C-6), 13.9 (C-7), 11.0 (C-8), 12.4 (C-9)Cytotoxic against L5178Y mouse lymphoma cells

Experimental Protocols: Isolation and Structure Elucidation

The successful isolation and characterization of these rare natural products are underpinned by meticulous experimental design and execution. The following sections provide detailed methodologies for the key experiments cited in the discovery of these compounds.

Isolation of Withasomnine from Withania somnifera

The isolation of withasomnine from the roots of W. somnifera typically involves a multi-step extraction and chromatographic purification process.

1. Extraction:

  • Dried and powdered roots of Withania somnifera are subjected to Soxhlet extraction with a suitable solvent such as ethanol or methanol.

  • The crude extract is then concentrated under reduced pressure.

  • An acid-base extraction is performed to separate the alkaloid fraction. The concentrated extract is acidified (e.g., with 2% HCl), and non-alkaloidal components are removed by partitioning with a non-polar solvent like n-hexane or chloroform.

  • The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted with a solvent such as chloroform.

2. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography over silica gel.

  • A typical solvent system for elution is a gradient of chloroform and methanol. One reported method utilizes a chloroform:ethanol (9:1) solvent system.[1]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Fractions containing withasomnine are pooled, concentrated, and may be further purified by preparative TLC or recrystallization to yield the pure compound.

3. Structure Elucidation:

  • The structure of withasomnine is confirmed using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Withasomnine typically shows a molecular ion peak corresponding to its molecular weight of 184.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. The reported ¹³C NMR data provides characteristic signals for the pyrazole and pyrrolidine rings.[1]

G Powdered Roots Powdered Roots Soxhlet Extraction (Ethanol) Soxhlet Extraction (Ethanol) Powdered Roots->Soxhlet Extraction (Ethanol) Crude Extract Crude Extract Soxhlet Extraction (Ethanol)->Crude Extract Acid-Base Extraction Acid-Base Extraction Crude Extract->Acid-Base Extraction Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Extraction->Crude Alkaloid Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Alkaloid Fraction->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pooled Fractions Pooled Fractions TLC Analysis->Pooled Fractions Purification (Prep-TLC/Recrystallization) Purification (Prep-TLC/Recrystallization) Pooled Fractions->Purification (Prep-TLC/Recrystallization) Pure Withasomnine Pure Withasomnine Purification (Prep-TLC/Recrystallization)->Pure Withasomnine

Isolation workflow for Withasomnine.
Isolation of Pyrazofurin from Streptomyces candidus

The production and isolation of pyrazofurin involve fermentation of the producing microorganism followed by a series of extraction and purification steps.

1. Fermentation:

  • A seed culture of Streptomyces candidus is prepared in a suitable medium and incubated to achieve sufficient growth.

  • The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the production of pyrazofurin.

2. Extraction and Purification:

  • After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The supernatant, containing the dissolved pyrazofurin, is then subjected to extraction. Given the polar nature of pyrazofurin, extraction is often achieved using techniques such as adsorption onto a resin (e.g., XAD resin) followed by elution with a solvent like methanol or acetone.

  • The crude extract is concentrated and then purified using a combination of chromatographic techniques, which may include silica gel chromatography, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC).

3. Structure Elucidation:

  • The structure of pyrazofurin was determined using spectroscopic methods, including NMR and MS, and confirmed by X-ray crystallography.

G S. candidus Culture S. candidus Culture Fermentation Fermentation S. candidus Culture->Fermentation Culture Broth Culture Broth Fermentation->Culture Broth Centrifugation/Filtration Centrifugation/Filtration Culture Broth->Centrifugation/Filtration Supernatant Supernatant Centrifugation/Filtration->Supernatant Resin Adsorption/Elution Resin Adsorption/Elution Supernatant->Resin Adsorption/Elution Crude Extract Crude Extract Resin Adsorption/Elution->Crude Extract Chromatographic Purification (e.g., HPLC) Chromatographic Purification (e.g., HPLC) Crude Extract->Chromatographic Purification (e.g., HPLC) Pure Pyrazofurin Pure Pyrazofurin Chromatographic Purification (e.g., HPLC)->Pure Pyrazofurin

Isolation workflow for Pyrazofurin.

Biosynthetic and Signaling Pathways

The formation and biological action of naturally occurring pyrazole alkaloids involve unique biochemical pathways.

Proposed Biosynthesis of Cinachyrazole Alkaloids

A plausible biosynthetic pathway for the pyrazole metabolites found in Cinachyrella sponges has been proposed. This pathway is thought to involve the condensation of a hydrazine-containing precursor with a β-dicarbonyl compound, followed by methylation and other modifications to yield the final pyrazole alkaloids. The exact enzymatic machinery responsible for these transformations is yet to be fully elucidated.

Signaling Pathway of Pyrazofurin's Antitumor Activity

Pyrazofurin exerts its potent antitumor effects by acting as an antimetabolite and inhibiting the de novo pyrimidine biosynthesis pathway.[4] Specifically, pyrazofurin is converted intracellularly to its 5'-phosphate derivative, which is a powerful inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase.[5] This enzyme catalyzes a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[5] Inhibition of OMP decarboxylase leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

G cluster_0 De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid OMP OMP Orotic Acid->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA & RNA Synthesis->Cell Cycle Arrest & Apoptosis Pyrazofurin Pyrazofurin Pyrazofurin-5'-phosphate Pyrazofurin-5'-phosphate Pyrazofurin->Pyrazofurin-5'-phosphate Intracellular Phosphorylation OMP Decarboxylase OMP Decarboxylase Pyrazofurin-5'-phosphate->OMP Decarboxylase Inhibition Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Mechanism of action of Pyrazofurin.
Anticancer Signaling Pathways of Withasomnine

While the specific anticancer signaling pathways directly modulated by withasomnine are still under investigation, studies on the extracts of Withania somnifera, which contain withasomnine among other bioactive compounds like withanolides, have shed light on several potential mechanisms. These extracts have been shown to impact multiple signaling pathways involved in cancer progression, including the NF-κB, PI3K/Akt, and MAPK pathways.[2][3] It is plausible that withasomnine contributes to the overall anticancer activity of these extracts by modulating one or more of these pathways, but further research is needed to delineate its specific molecular targets.

Conclusion and Future Perspectives

The discovery of naturally occurring pyrazole alkaloids has unveiled a unique and promising area of natural product chemistry. The compounds discussed in this guide represent a small fraction of the potential chemical diversity that may exist in nature. The continued exploration of diverse ecological niches, from medicinal plants to marine invertebrates and microorganisms, is likely to yield novel pyrazole-containing structures with unique biological activities.

For researchers and drug development professionals, these rare alkaloids offer exciting opportunities. The development of more sensitive analytical techniques will be crucial for the detection and isolation of these often low-abundance compounds. Furthermore, a deeper understanding of the biosynthetic pathways involved in their formation could open avenues for synthetic biology approaches to produce these valuable molecules on a larger scale. As our knowledge of their mechanisms of action expands, so too will the potential for developing novel therapeutics based on the pyrazole scaffold. The journey into the world of naturally occurring pyrazole alkaloids is far from over, with each new discovery paving the way for exciting advancements in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate in the development of various pharmaceuticals, including phosphatidylinositol-3-kinase (PI3K) inhibitors. The synthesis commences with diethyl butynedioate and proceeds through a five-step reaction sequence involving cyclization, bromination, hydrolysis, Curtius rearrangement, and deprotection. This document offers detailed experimental procedures, quantitative data for each step, and safety information for all hazardous reagents.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its utility as a key intermediate for the synthesis of PI3K inhibitors highlights its importance in the development of targeted cancer therapies. The synthetic route detailed herein avoids the use of highly toxic or pyrophoric reagents like n-butyl lithium and cyanogen bromide, offering a safer and more scalable process.[1]

Overall Reaction Scheme

The synthesis of this compound from diethyl butynedioate is achieved through the following five-step sequence:

  • Cyclization: Reaction of diethyl butynedioate with methylhydrazine to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination: Conversion of the hydroxyl group to a bromine atom using tribromooxyphosphorus (POBr₃) to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Curtius Rearrangement & Boc Protection: Conversion of the carboxylic acid to a Boc-protected amine, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate, via a Curtius rearrangement.

  • Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to afford the final product, this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Curtius Rearrangement cluster_4 Step 5: Deprotection A Diethyl Butynedioate C Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate A->C B Methylhydrazine B->C E Ethyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate C->E C->E D POBr3 G 5-Bromo-1-methyl- 1H-pyrazole-3-carboxylic acid E->G E->G F NaOH I tert-Butyl (5-bromo-1-methyl- 1H-pyrazol-3-yl)carbamate G->I G->I H Azido Dimethyl Phosphate, t-BuOH K 5-Bromo-1-methyl- 1H-pyrazol-3-amine I->K I->K J Trifluoroacetic Acid

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepProduct NameStarting MaterialMolar Mass ( g/mol )Yield (%)
1Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateDiethyl Butynedioate184.1876.0
2Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateEthyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate247.0855.9
35-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidEthyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate219.0293.2
4tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid290.1550.4
5This compoundtert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate176.0268.6

Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Diethyl butynedioate (10 g, 58.8 mmol)

  • 40% Methylhydrazine aqueous solution (6.78 g, 58.8 mmol)

  • Diethyl ether

Procedure:

  • Dissolve diethyl butynedioate (10 g, 58.8 mmol) in 100 mL of diethyl ether in a round-bottom flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add 40% methylhydrazine aqueous solution (6.78 g, 58.8 mmol) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, continue stirring at -5 °C for 30 minutes. A large amount of white solid will precipitate.

  • Collect the solid by suction filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Quickly dry the intermediate under low pressure.

  • Transfer the intermediate to a clean, dry flask and heat in a preheated oil bath at 100 °C for 30 minutes. Gas evolution will be observed.

  • After the reaction is complete (monitored by TLC), dry the product under vacuum to yield a white solid.

Expected Yield: 7.6 g (76.0%)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.38 (t, 3H), 3.75 (s, 3H), 4.35 (q, 2H), 5.80 (s, 1H), 10.5 (br s, 1H).

  • ¹³C NMR (CDCl₃): δ 14.2, 35.0, 61.5, 90.1, 142.8, 158.0, 162.3.

  • MS (ESI): m/z 185.1 [M+H]⁺.

Step 2: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (4.5 g, 26.5 mmol)

  • Tribromooxyphosphorus (POBr₃) (38 g, 132.5 mmol)

  • Acetonitrile

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (4.5 g, 26.5 mmol) in acetonitrile in a round-bottom flask.

  • Add tribromooxyphosphorus (38 g, 132.5 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 15 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a precooled saturated sodium carbonate solution with stirring.

  • Collect the resulting solid by suction filtration.

  • Extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a colorless or yellowish oil, which solidifies upon standing.[1]

Expected Yield: 3.43 g (55.9%)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.40 (t, 3H), 3.85 (s, 3H), 4.40 (q, 2H), 6.70 (s, 1H).

  • ¹³C NMR (CDCl₃): δ 14.1, 38.0, 61.8, 110.5, 125.0, 145.0, 160.5.

  • MS (ESI): m/z 247.0 [M+H]⁺, 249.0 [M+H+2]⁺.

Step 3: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Materials:

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (23.2 g, 0.1 mol)

  • Ethanol

  • 10% Sodium hydroxide solution

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of 10% sodium hydroxide solution and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Remove the excess ethanol under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.[1]

Expected Yield: 19 g (93.2%)[1]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H), 6.85 (s, 1H), 13.0 (br s, 1H).

  • ¹³C NMR (DMSO-d₆): δ 37.8, 111.0, 124.5, 145.5, 162.0.

  • MS (ESI): m/z 218.9 [M-H]⁻, 220.9 [M-H+2]⁻.

Step 4: Synthesis of tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl alcohol

  • Azido dimethyl phosphate (3.56 g, 12.9 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol) in 18 mL of N,N-dimethylformamide.

  • Add 40 mL of tert-butyl alcohol and azido dimethyl phosphate (3.56 g, 12.9 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC.

  • After completion, add 30 mL of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain a white solid.[1]

Expected Yield: 1.7 g (50.4%)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.50 (s, 9H), 3.75 (s, 3H), 6.50 (s, 1H), 7.00 (br s, 1H).

  • ¹³C NMR (CDCl₃): δ 28.3, 37.5, 80.5, 108.0, 120.0, 148.0, 153.0.

  • MS (ESI): m/z 290.0 [M+H]⁺, 292.0 [M+H+2]⁺.

Step 5: Synthesis of this compound

Materials:

  • tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol)

  • 50% Trifluoroacetic acid in dichloromethane

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Add tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol) to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • After completion, concentrate the reaction solution under reduced pressure.

  • Add saturated sodium carbonate solution to the residue to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a colorless oil that solidifies upon standing.[1]

Expected Yield: 1.2 g (68.6%)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 3.70 (s, 3H), 5.66 (s, 1H).[1]

  • ¹³C NMR (CDCl₃): δ 37.0, 95.0, 115.0, 155.0.

  • MS (ESI): m/z 176.0 [M+H]⁺, 178.0 [M+H+2]⁺.

Safety Precautions

  • Tribromooxyphosphorus (POBr₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Azido dimethyl phosphate: Potentially explosive and should be handled with care. Avoid heat, shock, and friction.

  • Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Always handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-1-methyl-1H-pyrazol-3-amine. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted pyrazoles, which are prominent scaffolds in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally similar heteroaryl bromides and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions allow for the introduction of a diverse array of functional groups at the C5 position, paving the way for the creation of novel compounds with potential biological activity. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Heck, and cyanation reactions.

General Considerations

Reagent and Solvent Quality: The success of palladium-catalyzed cross-coupling reactions is often highly dependent on the purity of reagents and the exclusion of oxygen and moisture. It is recommended to use anhydrous solvents, and to degas the reaction mixtures. Inert atmosphere techniques (e.g., using argon or nitrogen) are crucial.

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for achieving high yields and reaction rates. The tables below provide examples of commonly used catalyst systems for each type of reaction. Pre-catalysts, which are air-stable and readily activated under the reaction conditions, are often a practical choice.

Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The choice of base should be tailored to the specific coupling partners and catalyst system.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11012-2470-95
Heteroarylboronic acidPdCl₂(dppf) (3-5)-Cs₂CO₃DME or Dioxane80-10012-2465-90
Vinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃THF/H₂O60-808-1675-95
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of inert gas, add the base and the degassed solvent(s).

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Primary ArylaminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu or K₃PO₄Toluene or Dioxane80-11012-2470-95
Secondary ArylaminePd(OAc)₂ (2-5)RuPhos (4-10)Cs₂CO₃t-BuOH or Toluene100-12016-3060-85
Primary Aliphatic AminePd₂(dba)₃ (1-2)BrettPhos (2-4)LHMDS or LiOtBuTHF or Toluene60-10012-2465-90
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent.

  • Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon (repeat three times).

  • Reaction: Heat the mixture with vigorous stirring at the indicated temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides.[3]

Data Presentation: Representative Conditions for Sonogashira Coupling
Terminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPATHF or DMF25-806-2480-98
Propargyl alcoholPd(PPh₃)₄ (3-5)CuI (5-10)Et₃NDMF25-6012-2475-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N/PiperidineTHF25-508-1685-99
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (three cycles).

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Stir the mixture for a few minutes, then add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction couples an organotin compound with an organic halide.[4] A major drawback is the toxicity of the organotin reagents and byproducts.

Data Presentation: Representative Conditions for Stille Coupling
OrganostannanePalladium Catalyst (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
Aryl-SnBu₃Pd(PPh₃)₄ (5)LiClToluene or Dioxane80-11012-2470-90
Heteroaryl-SnBu₃PdCl₂(dppf) (3-5)CuINMP or DMF80-12016-3060-85
Vinyl-SnBu₃Pd₂(dba)₃ (2) / P(furyl)₃ (8)-THF50-708-1675-95
Experimental Protocol: Stille Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.3 equiv) in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst and any additives under a stream of inert gas.

  • Reaction: Heat the reaction mixture to the indicated temperature and stir for the specified time. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the mixture and dilute with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of KF.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst.[5]

Data Presentation: Representative Conditions for Heck Reaction
AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Et₃N or K₂CO₃DMF or Acetonitrile80-12012-2460-85
n-Butyl acrylatePd(OAc)₂ (2-5)PPh₃ (4-10)NaOAcDMA or NMP100-14016-3070-90
CyclohexenePdCl₂(PPh₃)₂ (5)-Et₃NDMF100-13024-4850-75
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a pressure tube or a sealed Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst, the ligand (if needed), and the base.

  • Reagent Addition: Add the alkene (1.5-2.0 equiv) and the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture with stirring at the specified temperature. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash chromatography.

Palladium-Catalyzed Cyanation: Synthesis of Nitriles

This reaction introduces a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and amides.[6]

Data Presentation: Representative Conditions for Cyanation
Cyanide SourcePalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
Zn(CN)₂Pd₂(dba)₃ (2-5)dppf (4-10)-DMA or DMF80-12012-2470-95
K₄[Fe(CN)₆]Pd(OAc)₂ (2-5)XPhos (4-10)K₂CO₃t-Amyl alcohol100-13016-3065-90
Experimental Protocol: Cyanation
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the cyanide source (e.g., Zn(CN)₂; 0.6-1.0 equiv), the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (three times).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture with stirring at the indicated temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and dilute with an organic solvent. Filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash chromatography. Caution: Cyanide reagents are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n (Active Catalyst) R-Pd(II)-X R-Pd(II)(L_n)-X Pd(0)L_n->R-Pd(II)-X R-X Oxidative_Addition Oxidative Addition (R-X) Transmetalation Transmetalation (R'-M) Reductive_Elimination Reductive Elimination R-Pd(II)-R' R-Pd(II)(L_n)-R' R-Pd(II)-X->R-Pd(II)-R' R'-M R-Pd(II)-R'->Pd(0)L_n Product R-R' R-Pd(II)-R'->Product Experimental Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Aryl Halide, Catalyst, Ligand, Base Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar/N2) Add_Solvent->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Reaction Quench and Extract Monitoring->Quench_Reaction Upon Completion Dry_Concentrate Dry and Concentrate Quench_Reaction->Dry_Concentrate Purification Purify by Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

References

Application Notes and Protocols for Suzuki-Miyaura Reaction of 5-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-pyrazoles from 5-bromo-pyrazole precursors. This reaction is a cornerstone in medicinal chemistry and materials science for the construction of carbon-carbon bonds, enabling the synthesis of diverse pyrazole-containing molecules prevalent in bioactive compounds.[1][2] This document outlines optimized reaction conditions, detailed experimental protocols, and a summary of expected outcomes based on established literature.

Introduction to Suzuki-Miyaura Coupling of 5-Bromo-Pyrazoles

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[3] For the synthesis of 5-aryl-pyrazoles, a 5-bromo-pyrazole is coupled with an arylboronic acid in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Reaction of a 5-Bromo-Pyrazole

The reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[4] However, challenges can arise with heteroaryl halides like 5-bromo-pyrazoles, including catalyst inhibition by the nitrogen-rich heterocycle and competing side reactions such as dehalogenation.[5][6][7] The choice of catalyst, ligand, base, and solvent is therefore critical for achieving high yields and purity.

Catalytic Systems and Reaction Conditions

A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of bromo-pyrazoles and other heteroaryl bromides. The selection of the optimal system depends on the specific pyrazole substrate and the coupling partner.

Palladium Catalysts

Commonly used palladium sources include both Pd(0) and Pd(II) precatalysts. Pd(II) sources are often more stable and are reduced in situ to the active Pd(0) species.[3]

  • Palladium(II) Acetate (Pd(OAc)2): A common and cost-effective precatalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2): An efficient catalyst for a range of cross-coupling reactions, often providing good yields in relatively short reaction times.[8]

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that can be useful for simpler couplings and offers ease of removal.

  • Preformed Catalysts (e.g., XPhos Pd G2, PEPPSI-iPr): These are often more efficient, requiring lower catalyst loadings and milder conditions, especially for challenging substrates.[6][9][10][11]

Ligands

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaryl couplings, bulky and electron-rich phosphine ligands are often preferred.[12][13]

  • Triarylphosphines (e.g., PPh3): Used in traditional Suzuki couplings.

  • Buchwald Ligands (e.g., XPhos, SPhos, DavePhos): A class of bulky, electron-rich biaryl phosphine ligands that have shown exceptional reactivity for coupling heteroaryl halides.[12]

  • N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and have emerged as powerful ligands for Suzuki-Miyaura reactions.[12]

  • Bidentate Ligands (e.g., dppf): Can provide high stability to the catalytic complex.[8]

Bases

The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

  • Carbonates (e.g., K2CO3, Na2CO3, Cs2CO3): Commonly used and effective for a wide range of substrates.

  • Phosphates (e.g., K3PO4): A stronger base that is often effective for challenging couplings, including those with unprotected N-H pyrazoles.[5]

  • Hydroxides (e.g., NaOH, KOH): Can be used but may promote side reactions in some cases.

  • Fluorides (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions.[3]

Solvents

A variety of organic solvents, often with the addition of water, are used for the Suzuki-Miyaura reaction.

  • Ethers (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME)): Common choices for these couplings.

  • Alcohols (e.g., n-Butanol, Ethanol/H2O): Can be effective, with ethanol/water mixtures offering a "greener" solvent system.[6][9]

  • Aromatic Hydrocarbons (e.g., Toluene): Often used, especially at higher temperatures.

  • Amides (e.g., N,N-Dimethylformamide (DMF)): A polar aprotic solvent that can be effective but may be difficult to remove.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of bromo-pyrazoles and related N-heterocycles, providing a comparative overview of different reaction conditions.

Table 1: Suzuki Coupling of 4-Bromo-Pyrazoles with Arylboronic Acids

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906High[1]
XPhos Pd G2K₂CO₃EtOH/H₂OMW0.5-170-95[6]
Pd(dppf)Cl₂K₂CO₃DME802High[8]
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95[1][5]

Table 2: Suzuki Coupling of 3-Bromo-Pyrazolo[1,5-a]pyrimidin-5(4H)-one

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O1100.67 (MW)35[9]
XPhosPdG2 / XPhosK₂CO₃EtOH/H₂O1100.67 (MW)45[9]
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O1100.67 (MW)25[9]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar' L2 transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for setting up a Suzuki-Miyaura reaction for the synthesis of 5-aryl-pyrazoles.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 5-bromo-pyrazole, arylboronic acid, base, and Pd catalyst/ligand in a reaction vessel. degas Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x). start->degas add_solvent Add degassed solvent(s). degas->add_solvent heat Heat the reaction mixture to the desired temperature with stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Dilute with organic solvent and wash with water/brine. cool->quench dry Dry the organic layer (e.g., over Na₂SO₄). quench->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-bromo-1-methyl-1H-pyrazol-3-amine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, coupling the pyrazole core with a variety of amine partners. Such aminopyrazole motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2] The successful execution of this reaction on heteroaryl halides, such as bromopyrazoles, is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent.[3][4] While five-membered heterocyclic halides can be challenging substrates due to potential catalyst inhibition, the development of sterically hindered and electron-rich ligands has enabled these transformations with high efficiency.[1][5]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH) is depicted below.

cluster_main Pyrazol This compound Product N-Aryl/alkyl-1-methyl-1H-pyrazol-3,5-diamine Pyrazol->Product Amine +   R¹R²NH Conditions Pd catalyst, Ligand Base, Solvent, Heat

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocols

Two general protocols are provided below, adaptable for the amination of this compound with various amines. Protocol A utilizes a modern, highly active palladium precatalyst system, while Protocol B employs a more traditional in-situ generated catalyst.

Protocol A: Using a Palladium Precatalyst

This protocol is recommended for a broad range of amine coupling partners, including aliphatic, aromatic, and heteroaromatic amines, under relatively mild conditions.[1][5]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 2.2 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the palladium precatalyst, and the ligand.

  • Reagent Addition: Add the base, followed by the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, temperatures may range from 80-110 °C.[3] For microwave irradiation, temperatures up to 160 °C for shorter durations can be employed.[4][6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours for conventional heating.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.[3]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol B: In-situ Catalyst Generation

This protocol is a more classical approach where the active palladium(0) catalyst is generated in situ.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)[3]

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine.

  • Solvent and Degassing: Add anhydrous solvent and degas the mixture as described in Protocol A.

  • Reaction and Monitoring: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol A.

Data Presentation: Optimization of Reaction Conditions

The successful amination of bromopyrazoles is highly dependent on the reaction parameters. The following tables summarize conditions reported for analogous substrates, which can serve as a starting point for the optimization of the amination of this compound.

Table 1: Catalyst and Ligand Systems for Amination of Bromopyrazoles

Palladium SourceLigandSubstrate TypeTypical Loading (mol%)Notes
Pd₂(dba)₃BINAPHeteroaryl Bromide1-3Effective for a range of amines.[3]
Pd(OAc)₂XantphosHeteroaryl Bromide1-5Good for heteroaryl halides with various bases.[3]
Pd(dba)₂tBuDavePhos4-Bromo-1-tritylpyrazole10Effective for amines lacking a β-hydrogen.[4][6]
tBuBrettPhos PrecatalysttBuBrettPhosUnprotected Bromoimidazoles/pyrazoles1-2Highly active system for mild conditions.[1][5]

Table 2: Bases and Solvents for Amination of Bromopyrazoles

BaseSolventTemperature (°C)Notes
NaOtBuToluene100-110Commonly used strong base.[3]
Cs₂CO₃Dioxane100-110A milder inorganic base.
K₃PO₄Dioxane80-100Another alternative inorganic base.
LHMDSToluene/Dioxane50-80Strong, non-nucleophilic base suitable for sensitive substrates.[5]
DBUMeCN/Toluene140An organic base that can prevent precipitate formation.[7][8]

Mandatory Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Flask, Inert Atmosphere) Reagents 2. Add Reactants (Bromopyrazole, Amine, Catalyst, Ligand, Base) Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Degas 4. Degas Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas React 5. Heat Reaction (Conventional or Microwave) Degas->React Monitor 6. Monitor Progress (TLC or LC-MS) React->Monitor Workup 7. Reaction Work-up (Quench, Extract, Dry) Monitor->Workup Purify 8. Purify Product (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII Pd(II)L₂(Ar)(X) Pd0->PdII Add Oxidative Addition Add->PdII PdII_Amine [Pd(II)L₂(Ar)(X)(R₂NH)] PdII->PdII_Amine Amine_Coord Amine Coordination Amine_Coord->PdII_Amine PdII_Amide Pd(II)L₂(Ar)(NR₂) PdII_Amine->PdII_Amide Deprotonation Deprotonation (Base) PdII_Amide->Pd0 Elim Reductive Elimination PdII_Amide->Elim Product Ar-NR₂ Elim->Product ArX Ar-X ArX->Add Amine R₂NH Amine->Amine_Coord

References

Application Notes and Protocols for the Synthesis of PI3K Inhibitors from 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers and inflammatory diseases, making PI3K isoforms attractive targets for therapeutic intervention.[2] Small molecule inhibitors targeting PI3K, particularly the delta (δ) isoform, have shown significant promise in treating hematological malignancies and inflammatory disorders.[1][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the development of various kinase inhibitors. Specifically, 5-Bromo-1-methyl-1H-pyrazol-3-amine serves as a key building block for the synthesis of potent and selective PI3K inhibitors, primarily those based on the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores.[4] The bromine atom at the 5-position provides a convenient handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PI3K inhibitors using this compound as a starting material.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and survival.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Synthetic Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor

This section outlines a representative synthetic route to a potent pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor, adapted from literature procedures utilizing analogous aminopyrazole starting materials. The workflow involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization via cross-coupling reactions.

Synthesis_Workflow Start 5-Bromo-1-methyl- 1H-pyrazol-3-amine Step1 Condensation with Diethyl Malonate Start->Step1 Intermediate1 Dihydroxy- pyrazolo[1,5-a]pyrimidine Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 Dichloro- pyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Selective Nucleophilic Aromatic Substitution Intermediate2->Step3 Intermediate3 Monochloro- pyrazolo[1,5-a]pyrimidine Step3->Intermediate3 Step4 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate3->Step4 Final Final PI3K Inhibitor Step4->Final

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine PI3K inhibitors.

Experimental Protocols

Step 1: Synthesis of 2-bromo-8-methyl-pyrazolo[1,5-a]pyrimidine-5,7-diol

  • Materials: this compound, diethyl malonate, sodium ethoxide, ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, add this compound followed by diethyl malonate. The reaction mixture is heated to reflux for 24 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the dihydroxy-heterocycle.

Step 2: Synthesis of 2-bromo-5,7-dichloro-8-methyl-pyrazolo[1,5-a]pyrimidine

  • Materials: 2-bromo-8-methyl-pyrazolo[1,5-a]pyrimidine-5,7-diol, phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of the diol and phosphorus oxychloride is heated to reflux for 24 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to give the dichloro-derivative.

Step 3: Synthesis of 2-bromo-5-chloro-8-methyl-7-(morpholino)pyrazolo[1,5-a]pyrimidine

  • Materials: 2-bromo-5,7-dichloro-8-methyl-pyrazolo[1,5-a]pyrimidine, morpholine, potassium carbonate, acetone.

  • Procedure: To a solution of the dichloro-compound in acetone, add potassium carbonate and morpholine. The reaction is stirred at room temperature for 1.5 hours. The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the monochloro-morpholino derivative.

Step 4: Synthesis of Final PI3K Inhibitor via Suzuki Coupling

  • Materials: 2-bromo-5-chloro-8-methyl-7-(morpholino)pyrazolo[1,5-a]pyrimidine, desired aryl or heteroaryl boronic acid/ester, tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate, 1,2-dimethoxyethane (DME).

  • Procedure: A mixture of the bromo-pyrimidine, the boronic acid/ester, tetrakis(triphenylphosphine)palladium(0), and 2M aqueous sodium carbonate in DME is heated to reflux overnight. After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the final product is purified by chromatography.

Biological Evaluation of Synthesized Inhibitors

The inhibitory activity of the synthesized compounds against PI3K isoforms is typically evaluated using in vitro kinase assays. Cellular assays are subsequently performed to assess the on-target activity in a biological context.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

  • Materials: Recombinant PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds.

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and recording the luminescence signal.

    • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of Akt Phosphorylation

This Western blot-based assay measures the ability of the inhibitors to block the phosphorylation of Akt, a key downstream effector of PI3K.

  • Materials: Cancer cell line (e.g., SU-DHL-6), cell culture medium, test compounds, antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt and total Akt, followed by HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the inhibition of Akt phosphorylation.

Data Presentation

The following tables summarize representative data for pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors structurally related to those synthesized from this compound.

Table 1: In Vitro PI3K Isoform Inhibition

Compound IDPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (α/δ)
CPL302415 181422>250001690279
Compound A 470>10000>10000>10000>21
Compound B 2800>10000>10000>10000>3.5

Data adapted from Polish-Linde et al., Pharmaceuticals 2022, 15(8), 939.[2]

Table 2: Cellular Activity of Representative Inhibitors

Compound IDCell LineAssayIC₅₀ (nM)
CPL302415 SU-DHL-6p-Akt Inhibition55
Idelalisib SU-DHL-6p-Akt Inhibition34

Data adapted from Polish-Linde et al., Pharmaceuticals 2022, 15(8), 939.[2]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates key SAR insights for pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.

SAR_Summary cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 SAR Observations Core Pyrazolo[1,5-a]pyrimidine R1 R1 (C2-position) Core->R1 R2 R2 (C5-position) Core->R2 R3 R3 (C7-position) Core->R3 SAR1 Bulky amine substituents at R1 can enhance potency. SAR2 Aromatic/heteroaromatic groups at R2 are crucial for affinity and selectivity. SAR3 A morpholino group at R3 often provides good hinge-binding interactions.

Caption: Key structure-activity relationships for pyrazolo[1,5-a]pyrimidine PI3K inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of PI3K inhibitors based on the pyrazolo[1,5-a]pyrimidine and related scaffolds. The synthetic protocols outlined, adapted from established literature, provide a robust framework for accessing these potent and selective kinase inhibitors. The provided biological evaluation methods are essential for characterizing the activity and selectivity of newly synthesized compounds. The modular nature of the synthesis allows for systematic exploration of the SAR, facilitating the optimization of lead compounds for improved therapeutic potential.

References

Application Notes: Synthesis and Evaluation of Novel CRAC Channel Inhibitors from 5-bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, particularly in immune cells. These channels are composed of STIM proteins in the endoplasmic reticulum, which act as calcium sensors, and Orai proteins that form the pore in the plasma membrane. Upon depletion of calcium stores, STIM proteins activate Orai channels, leading to a sustained influx of calcium known as store-operated calcium entry (SOCE). This process is crucial for downstream signaling pathways that control gene expression, proliferation, and cytokine release. Given their central role in immune function, the development of specific inhibitors of CRAC channels represents a promising therapeutic strategy for a host of autoimmune and inflammatory diseases.

This document provides detailed protocols for the synthesis of a novel class of pyrazole-based CRAC channel inhibitors, starting from the key intermediate 5-bromo-1-methyl-1H-pyrazol-3-amine. Furthermore, it outlines comprehensive methods for the biological evaluation of these synthesized compounds, including in vitro assays to determine their potency and selectivity.

Synthetic Pathway

The synthesis of potent CRAC channel inhibitors from this compound can be achieved through a straightforward and efficient synthetic route. A plausible and effective strategy involves the acylation of the amino group of the pyrazole core with a substituted benzoyl chloride. This approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory activity. A representative synthetic scheme is presented below.

Synthetic Pathway start This compound product N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide (Exemplary Inhibitor) start->product Acylation Pyridine, DCM, 0 °C to rt reagent Substituted Benzoyl Chloride (e.g., 2,6-difluorobenzoyl chloride) reagent->product

Caption: Proposed synthesis of a CRAC channel inhibitor.

Experimental Protocols

Synthesis of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide (Exemplary Protocol)

This protocol describes a general procedure for the acylation of this compound.

Materials:

  • This compound

  • 2,6-difluorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of 2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2,6-difluorobenzamide.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Biological Evaluation: In Vitro Assays

This assay measures the ability of a compound to inhibit store-operated calcium entry (SOCE) in a cell population.

Materials:

  • Jurkat T cells (or other suitable cell line expressing CRAC channels)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Thapsigargin (SERCA pump inhibitor)

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate Jurkat T cells in a 96-well plate.

    • Load the cells with Fura-2 AM and Pluronic F-127 in calcium-free HBSS for 30-60 minutes at 37°C.

    • Wash the cells with calcium-free HBSS to remove excess dye.

  • Inhibitor Incubation:

    • Add the synthesized compounds at various concentrations to the wells and incubate for 10-30 minutes.

  • Measurement of SOCE:

    • Place the plate in a fluorescence plate reader and measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

    • Add thapsigargin to the calcium-free buffer to deplete the endoplasmic reticulum calcium stores, resulting in a transient increase in cytosolic calcium.

    • Once the signal stabilizes, add calcium-containing HBSS to the wells to initiate SOCE.

    • Record the subsequent increase in the Fura-2 ratio, which represents calcium influx through CRAC channels.[1]

  • Data Analysis:

    • The magnitude of calcium influx in the presence of the inhibitor is compared to the vehicle-treated control to determine the percent inhibition.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This technique provides a direct measurement of the CRAC current (I-CRAC) and is the gold standard for characterizing CRAC channel inhibitors.[2][3][4]

Materials:

  • HEK293 cells overexpressing STIM1 and Orai1, or a native cell line like RBL or Jurkat T cells.[1]

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular and intracellular solutions (see table below).

  • Store-depleting agent (e.g., thapsigargin or IP₃ in the intracellular solution).

  • Test compounds.

Solutions:

Solution TypeComponents
Extracellular 120 mM NaCl, 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM Glucose, pH 7.4 with NaOH
Intracellular 120 mM Cs-glutamate, 10 mM HEPES, 8 mM NaCl, 10 mM BAPTA, pH 7.2 with CsOH

Procedure:

  • Cell Preparation: Culture cells on glass coverslips.

  • Whole-Cell Configuration:

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the intracellular solution containing a store-depleting agent to dialyze into the cell, which will activate I-CRAC over several minutes.

  • I-CRAC Recording:

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 100 ms) to elicit the current.[3]

    • Once a stable baseline I-CRAC is established, apply the test compound via the perfusion system at various concentrations.[3]

  • Data Analysis:

    • Measure the inward current amplitude at a negative potential (e.g., -80 mV).

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

This assay assesses the functional consequence of CRAC channel inhibition on T-cell activation.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for cell stimulation)

  • Test compounds

  • Human IL-2 ELISA kit

Procedure:

  • Plate Jurkat T cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the synthesized inhibitors for 1 hour.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to induce T-cell activation and IL-2 production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of IL-2 production.

Data Presentation

The quantitative data for a representative CRAC channel inhibitor synthesized from a pyrazole amine precursor is summarized below. These values are indicative of the expected potency for compounds derived from this compound.

AssayCell TypeIC50 (nM)
Thapsigargin-induced Ca²⁺ influx Jurkat T cells77[5]
I-CRAC Inhibition (Electrophysiology) HEK293 (STIM1/Orai1)~100
IL-2 Production Jurkat T cells~100[3]
T-cell Proliferation Human T cells12.7[3]

Signaling Pathway and Experimental Workflow Diagrams

CRAC_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Ca2+ Store ER Ca2+ Store STIM1_inactive STIM1 (inactive) ER Ca2+ Store->STIM1_inactive High [Ca2+]ER STIM1_active STIM1 (active) Oligomerization STIM1_inactive->STIM1_active Low [Ca2+]ER (Store Depletion) Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open STIM1 Binding Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx Extracellular Ca2+ Inhibitor Pyrazole-based Inhibitor Inhibitor->Orai1_open Blockade Calcineurin Calcineurin Ca_influx->Calcineurin Activation NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylation NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Nuclear Translocation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start 5-bromo-1-methyl- 1H-pyrazol-3-amine synthesis Acylation with Substituted Benzoyl Chloride start->synthesis purification Purification & Characterization synthesis->purification inhibitor Novel Pyrazole Inhibitor purification->inhibitor ca_assay Calcium Influx Assay (IC50) inhibitor->ca_assay ep_assay Electrophysiology (I-CRAC) (IC50, Mechanism) inhibitor->ep_assay il2_assay IL-2 Production Assay (Functional IC50) inhibitor->il2_assay data_analysis Data Analysis & SAR Studies ca_assay->data_analysis Primary Screen ep_assay->data_analysis Mechanism of Action il2_assay->data_analysis Functional Efficacy

References

Application Notes and Protocols for N-Alkylation of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 5-Bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-alkylation of the exocyclic amine at the 3-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The protocol herein describes a general and robust method for the N-alkylation using various alkyl halides under basic conditions. This method is widely applicable and can be adapted for a range of alkylating agents. Careful consideration of the reaction conditions, including the choice of base and solvent, is crucial for achieving optimal yields and purity. For unsymmetrical pyrazoles, regioselectivity can be a key factor; however, for the target molecule, alkylation is expected to occur selectively on the exocyclic primary amine.[1][2]

Quantitative Data Summary

The following table summarizes representative data for the N-alkylation of this compound with a selection of alkylating agents under standardized conditions. These values are illustrative and may vary depending on the specific experimental setup and scale.

Alkylating AgentEquivalentsBase (Equivalents)SolventTime (h)Temperature (°C)Yield (%)
Iodomethane1.2NaH (1.5)DMF42585
Ethyl Bromide1.2K₂CO₃ (2.0)Acetonitrile128078
Benzyl Bromide1.1Cs₂CO₃ (1.5)DMF85092
Propargyl Bromide1.2NaH (1.5)THF62588

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 5-Bromo-1-methyl-1H- pyrazol-3-amine in anhydrous solvent B Add base to the solution (e.g., NaH, K2CO3) A->B C Stir at appropriate temperature B->C D Add alkylating agent dropwise C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., acetonitrile, THF)

  • Base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS (optional, for reaction monitoring)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

    • Stir the solution at room temperature until the starting material is fully dissolved.

    • If using a solid base like K₂CO₃ or Cs₂CO₃, add it to the solution at this point (1.5-2.0 eq).

    • If using sodium hydride, cool the solution to 0 °C in an ice bath and carefully add the NaH (1.2-1.5 eq) portion-wise. Stir the mixture at 0 °C for 20-30 minutes to allow for deprotonation.

  • Alkylation:

    • Slowly add the alkylating agent (1.1-1.2 eq) dropwise to the stirred reaction mixture. For highly reactive alkylating agents, maintain the cooling bath during the addition.

    • After the addition is complete, allow the reaction to warm to the desired temperature (ranging from room temperature to 80°C, depending on the reactivity of the alkylating agent) and stir for the required time (typically 2-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C.

    • If NaH was used, carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride solution.

    • If a carbonate base was used, add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

References

One-pot synthesis of pyrazolo[3,4-c]pyrazoles using 5-bromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: One-Pot Synthesis of Pyrazolo[3,4-c]pyrazoles

Topic: A Robust One-Pot, Two-Step Synthesis of 1-Methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles utilizing a 5-bromo-1-methyl-pyrazole derivative.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[3,4-c]pyrazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, though its synthesis and functionalization have been challenging.[1] Fused bicyclic heterocycles with nitrogen-nitrogen bonds are prevalent in the pharmaceutical industry, and the unique electronic and spatial properties of the [5:5] pyrazolo[3,4-c]pyrazole system make it a compelling target for drug discovery programs.[1] This document outlines an efficient, one-pot synthetic strategy for preparing substituted pyrazolo[3,4-c]pyrazoles. The method involves a sequential hydrazine condensation followed by a microwave-assisted, copper-catalyzed intramolecular C-N Ullmann-type cross-coupling reaction.[1]

Synthesis Overview

The synthetic strategy begins with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a functionalized derivative of 5-bromo-1-methyl-pyrazole. This key intermediate undergoes a two-step sequence in a single pot to yield the desired bicyclic products.

  • Condensation: The pyrazole carbaldehyde is first condensed with a variety of aromatic hydrazines in refluxing ethanol.

  • Intramolecular Cyclization: Following the initial condensation, the solvent is removed, and the intermediate is redissolved in DMF. The addition of a copper(I) iodide catalyst and a base, followed by microwave irradiation, promotes an intramolecular Ullmann-type C-N coupling to form the fused pyrazolo[3,4-c]pyrazole ring system.[1]

The overall reaction scheme is depicted below.

G cluster_step1 Start 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde Step1 Step 1: Condensation EtOH, Acetic Acid (cat.), Reflux, 18h Hydrazine Aryl Hydrazine (R-NHNH2) Intermediate Hydrazone Intermediate (not isolated) Step2 Step 2: Ullmann Coupling CuI (cat.), K2CO3, DMF MW, 150°C, 1h Intermediate->Step2 Product 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole Step1->Intermediate Step2->Product cluster_reactants cluster_reactants

Figure 1: General reaction scheme for the one-pot synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Starting Material)

This protocol details the synthesis of the key aldehyde intermediate from 1,5-dimethyl-1H-pyrazol-4-ol.[1]

Materials:

  • 1,5-dimethyl-1H-pyrazol-4-ol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Manganese(IV) oxide (MnO₂)

  • Celite®

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazol-4-ol (5.0 g, 44.6 mmol) in 100 mL of DCM.

  • Add N-Bromosuccinimide (8.7 g, 49.1 mmol) portion-wise to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Wash the reaction mixture sequentially with a saturated sodium thiosulfate solution (2 x 50 mL) and brine (2 x 50 mL).

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 4-bromo-1,5-dimethyl-1H-pyrazol as an oil.

  • Dissolve the crude oil in 100 mL of DCM and add manganese(IV) oxide (18.8 g, 0.216 mol).

  • Stir the resulting suspension vigorously at room temperature for 24 hours.

  • Filter the mixture through a pad of Celite®, washing the filter pad with DCM.

  • Concentrate the combined filtrates under reduced pressure to yield the crude product, which can be used without further purification.

Expected Yield: ~97%[1] Appearance: Light yellow solid[1]

Protocol 2: One-Pot Synthesis of 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole (2a)

This protocol provides a specific example for the synthesis of the title compounds.[1]

Materials:

  • 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1)

  • Phenylhydrazine

  • Ethanol (EtOH)

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Argon gas

  • Microwave reactor tubes

Procedure:

  • Condensation Step:

    • To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (100 mg, 0.529 mmol) in ethanol (2 mL), add a few drops of glacial acetic acid.

    • Add phenylhydrazine (63 mg, 0.58 mmol, 1.1 eq.).

    • Reflux the mixture for 18 hours.

    • After cooling, concentrate the mixture under reduced pressure to remove the solvent.

  • Cyclization Step:

    • Solubilize the crude residue in DMF (3 mL) and transfer to a dry microwave tube.

    • Add potassium carbonate (146 mg, 1.06 mmol, 2.0 eq.) and copper iodide (2.5 mg, 0.013 mmol, 2.5 mol%).

    • Evacuate the tube and backfill with dry argon. Repeat this cycle three times.

    • Seal the tube and heat the reaction mixture to 150 °C for 1 hour using microwave irradiation.

  • Work-up and Purification:

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the final product.

Expected Yield for 2a: 76% (80 mg)[1]

G A 1. Combine Reactants - 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde - Phenylhydrazine - EtOH, Acetic Acid B 2. Reflux 18 hours A->B C 3. Concentrate Remove EtOH under reduced pressure B->C D 4. Add Cyclization Reagents - DMF - K2CO3 - CuI C->D E 5. Inert Atmosphere Evacuate and backfill with Argon (3x) D->E F 6. Microwave Irradiation 150°C for 1 hour E->F G 7. Work-up Solvent removal F->G H 8. Purify Silica Gel Chromatography G->H I Final Product: 1-Methyl-6-phenyl-pyrazolo[3,4-c]pyrazole H->I

Figure 2: Experimental workflow for the one-pot synthesis.

Data Summary

The described one-pot protocol has been successfully applied to a range of substituted aryl hydrazines, affording the corresponding pyrazolo[3,4-c]pyrazoles in good yields.[1]

CompoundAryl Substituent (R)Yield (%)[1]
2a Phenyl76
2b 4-Fluorophenyl72
2c 4-Chlorophenyl80
2d 4-Bromophenyl75
2e 4-Methylphenyl79
2f 4-Methoxyphenyl71
2g 4-Nitrophenyl65
2h 3-Chlorophenyl78
2i 2-Methylphenyl68

Table 1: Isolated yields of synthesized 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazoles after purification.

Conclusion

This application note details a convenient and robust one-pot method for synthesizing novel pyrazolo[3,4-c]pyrazoles.[1] The procedure, which combines a classical condensation with a microwave-assisted Ullmann coupling, provides efficient access to a library of compounds with potential pharmacological applications.[1] The protocol is suitable for generating structural diversity by varying the substituted hydrazine, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, making them promising candidates for the development of targeted therapies, particularly in oncology.[1]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1] This application note provides a detailed protocol for the preparation of pyrazolo[1,5-a]pyrimidines using 5-Bromo-1-methyl-1H-pyrazol-3-amine as a key building block. The presence of the bromo substituent at the 3-position of the resulting pyrazolo[1,5-a]pyrimidine scaffold offers a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The fundamental reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, typically under acidic or thermal conditions, to yield the corresponding 3-bromo-2-methyl-pyrazolo[1,5-a]pyrimidine derivative.

cluster_0 General Reaction 5_Bromo_1_methyl_1H_pyrazol_3_amine This compound plus1 + 1_3_dicarbonyl 1,3-Dicarbonyl Compound arrow1 -> Pyrazolo_pyrimidine 3-Bromo-2-methyl-pyrazolo[1,5-a]pyrimidine start This compound + 1,3-Dicarbonyl Compound step1 Condensation & Cyclization start->step1 Reflux in Acidic/Neutral Solvent product 3-Bromo-2-methyl-pyrazolo[1,5-a]pyrimidine step1->product reagents Combine Reactants (this compound, 1,3-dicarbonyl, solvent, catalyst) reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Work-up (Cool, Precipitate, Filter) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

Application Notes and Protocols for the Synthesis of N-Pyrazolyl Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of N-pyrazolyl carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined herein are based on established synthetic strategies and are intended to be a practical guide for researchers in the field.

I. Overview of Synthetic Strategies

The synthesis of N-pyrazolyl carboxamides can be broadly categorized into two main strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on both the pyrazole core and the amide moiety.

  • Strategy A: Pyrazole Ring Construction followed by Amidation. This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester functional group. This intermediate is then subjected to an amidation reaction with a suitable amine to yield the final N-pyrazolyl carboxamide. This strategy allows for late-stage diversification of the amide group.

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this less common method, the carboxamide functionality is introduced into an acyclic precursor before the cyclization step that forms the pyrazole ring. This can be advantageous when the desired amine is sensitive to the conditions of the final amidation step in Strategy A.

This document will primarily focus on the detailed protocols for Strategy A.

II. Experimental Workflows and Visualizations

The general workflow for the synthesis of N-pyrazolyl carboxamides via Strategy A is depicted below. This workflow starts with the formation of the pyrazole ring, followed by the crucial amidation step.

G cluster_0 Strategy A: Pyrazole Ring First, then Amidation start Starting Materials (e.g., Hydrazine derivative, β-dicarbonyl compound) pyrazole_synthesis Pyrazole Ring Synthesis (e.g., Knorr Cyclization) start->pyrazole_synthesis pyrazole_acid Pyrazole Carboxylic Acid / Ester pyrazole_synthesis->pyrazole_acid hydrolysis Ester Hydrolysis (if applicable) pyrazole_acid->hydrolysis Ester as intermediate activation Carboxylic Acid Activation pyrazole_acid->activation Acid as intermediate hydrolysis->activation amidation Amidation Reaction activation->amidation amine Amine amine->amidation purification Purification (e.g., Chromatography, Recrystallization) amidation->purification product N-Pyrazolyl Carboxamide purification->product G cluster_1 Amidation Methodologies cluster_acid_chloride Method 1: Acid Chloride Formation cluster_direct_coupling Method 2: Direct Coupling pyrazole_acid Pyrazole Carboxylic Acid acid_chloride_step Reaction with SOCl2 or (COCl)2 pyrazole_acid->acid_chloride_step coupling_step Reaction with Amine and Coupling Agents (e.g., EDC, HOBT) pyrazole_acid->coupling_step amine Amine (R-NH2) amide_formation_ac Reaction with Amine and Base amine->amide_formation_ac amine->coupling_step product N-Pyrazolyl Carboxamide acid_chloride Pyrazole-carbonyl Chloride acid_chloride_step->acid_chloride acid_chloride->amide_formation_ac amide_formation_ac->product coupling_step->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-1-methyl-1H-pyrazol-3-amine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

A1: Low yields can often be attributed to several factors:

  • Incomplete reaction: In any of the synthetic steps, the reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of reagents.

  • Side reactions: The formation of byproducts is a significant cause of reduced yield. Common side reactions include the formation of regioisomers during N-methylation, and over-bromination of the pyrazole ring.

  • Suboptimal purification: Product loss during workup and purification steps, such as extraction and column chromatography, can significantly impact the final yield.

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reactions and lead to the formation of unwanted side products.

Q2: How can I control the regioselectivity of the N-methylation step?

A2: The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N1 and N2 isomers. To improve the regioselectivity for the desired N1-methylated product, consider the following:

  • Sterically bulky methylating agents: Using sterically hindered methylating reagents can favor methylation at the less sterically hindered nitrogen.

  • Solvent effects: The choice of solvent can influence the regioselectivity. It is recommended to screen different solvents to find the optimal conditions for your specific substrate.

  • Protecting groups: In some cases, using a protecting group strategy can ensure the selective methylation of the desired nitrogen atom.

Q3: What are the key parameters to control during the bromination step?

A3: The bromination of the pyrazole ring is a critical step that requires careful control to avoid the formation of di- or poly-brominated byproducts. Key parameters to monitor include:

  • Stoichiometry of the brominating agent: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to favor mono-bromination.

  • Reaction temperature: Running the reaction at a controlled, often low, temperature can help to prevent over-bromination.

  • Reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant amounts of over-brominated products appear.

Q4: I am having difficulty purifying the final product. What can I do?

A4: Purification of this compound can be challenging. If you are facing issues with column chromatography, consider the following:

  • Solvent system optimization: Experiment with different solvent systems (mobile phases) to achieve better separation of your product from impurities. A gradient elution might be necessary.

  • Alternative purification techniques: If column chromatography is not effective, consider other techniques such as recrystallization or preparative HPLC.

  • Salt formation: Converting the amine product to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization. The free base can then be regenerated.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product Incomplete reaction, degradation of starting materials or product, incorrect reaction conditions.- Confirm the identity and purity of your starting materials using appropriate analytical techniques (NMR, MS).- Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure the reaction is carried out at the recommended temperature.- Use fresh, high-purity reagents and solvents.
Formation of multiple products (isomers) Lack of regioselectivity in the N-methylation step.- Employ sterically hindered methylating agents.- Screen different solvents to optimize regioselectivity.- Consider a protecting group strategy to direct methylation to the desired nitrogen.
Presence of di- and tri-brominated impurities Over-bromination of the pyrazole ring.- Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficult separation of the product from impurities Similar polarity of the product and impurities.- Optimize the mobile phase for column chromatography; consider using a gradient elution.- Explore alternative purification methods like recrystallization or preparative HPLC.- Consider converting the product to a salt to facilitate purification by crystallization.
Inconsistent results between batches Variability in reagent quality, reaction setup, or workup procedure.- Standardize the source and quality of all reagents and solvents.- Ensure consistent reaction setup and conditions (e.g., stirring speed, rate of addition of reagents).- Follow a standardized workup and purification protocol for each batch.

Synthesis Pathway and Troubleshooting Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates a common synthetic route.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Curtius Rearrangement cluster_4 Step 5: Deprotection Diethyl butynedioate Diethyl butynedioate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate->5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Methylhydrazine 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester->5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester POBr3 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester->5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid NaOH(aq) tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid->tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate DPPA, t-BuOH This compound This compound tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate->this compound TFA

Caption: Synthetic pathway for this compound.

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_analysis Crude Product Analysis start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude optimize_time_temp Optimize Reaction Time/Temp check_conditions->optimize_time_temp unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm side_products Side Products Present analyze_crude->side_products unreacted_sm->optimize_time_temp Incomplete Reaction id_impurities Characterize Side Products side_products->id_impurities Identify Impurities optimize_purification Optimize Purification Protocol (Solvent System, Technique) optimize_time_temp->optimize_purification adjust_conditions Adjust Conditions to Minimize (e.g., lower temp for bromination) id_impurities->adjust_conditions Known Side Products adjust_conditions->optimize_purification final_product Improved Yield and Purity optimize_purification->final_product

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

The following protocols are based on a reported synthesis and should be adapted and optimized for your specific laboratory conditions.[1]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • This step involves the condensation of diethyl butynedioate with methylhydrazine. The reaction is typically carried out in a suitable solvent like ethanol.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • The product from Step 1 is reacted with a brominating agent such as phosphorus oxybromide (POBr₃). This step should be performed in an inert atmosphere and with careful temperature control.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • The ethyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide, followed by acidification. The reaction progress can be monitored by the disappearance of the ester spot on TLC.[1]

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate

  • The carboxylic acid from Step 3 undergoes a Curtius rearrangement. This is achieved by reacting it with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol. This reaction is typically heated to facilitate the rearrangement.[1]

Step 5: Synthesis of this compound

  • The Boc-protected amine from Step 4 is deprotected using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature. After the reaction is complete, the acid is neutralized, and the product is extracted.[1]

Data Presentation

The following table summarizes the reported yields for each step of the synthesis as described in the patent literature.[1]

Step Product Reported Yield
35-bromo-1-methyl-1H-pyrazole-3-carboxylic acid93.2%
4tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate50.4%
5This compound68.6%

Note: The overall yield for this multi-step synthesis will be the product of the yields of the individual steps. Optimizing each step is crucial for maximizing the final product yield.

For researchers looking to explore alternative conditions, the following table provides a conceptual comparison of different brominating agents. The actual yields will be substrate and condition dependent.

Brominating Agent Typical Conditions Advantages Potential Disadvantages
N-Bromosuccinimide (NBS) Aprotic solvent (e.g., CCl₄, CH₃CN), often with a radical initiator (e.g., AIBN) or light.Milder than Br₂, easier to handle, often more selective.Can be less reactive for deactivated pyrazoles.
Bromine (Br₂) Solvent such as acetic acid, CH₂Cl₂, or CCl₄.Highly reactive, effective for a wide range of substrates.Highly corrosive and toxic, can lead to over-bromination if not carefully controlled.
Lithium bromide with an oxidant e.g., BF₃·Et₂O and O₂ in DMSO.Uses a stable salt as the bromine source, can be highly regioselective.Requires an oxidant and specific catalytic system.

References

Navigating the Synthesis of 5-Bromo-Pyrazoles: A Guide to Safer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-bromo-pyrazoles is a critical step in the development of numerous pharmaceuticals and agrochemicals. However, traditional bromination methods often rely on hazardous reagents like elemental bromine, posing significant safety and environmental risks. This technical support center provides researchers, scientists, and drug development professionals with practical guidance on adopting safer, more sustainable alternatives.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid using elemental bromine (Br₂) for pyrazole synthesis?

A1: Elemental bromine is a highly toxic, corrosive, and volatile substance. Its use presents significant handling risks, including severe respiratory and skin burns. Environmentally, it contributes to the formation of hazardous byproducts and requires stringent disposal protocols. Adopting greener alternatives enhances laboratory safety and reduces environmental impact.

Q2: What are the primary safer alternatives to elemental bromine for brominating pyrazoles?

A2: The main alternatives include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[1]

  • N-Bromosaccharin (NBSac): A stable solid reagent that can be more reactive than NBS and is effective in solvent-free conditions.[2]

  • Electrochemical Methods: In situ generation of the brominating agent from bromide salts, which avoids handling toxic reagents directly.[3]

  • Other Brominating Systems: Combinations like sodium bromide (NaBr) with an oxidant (e.g., Oxone) or copper(II) bromide (CuBr₂) can also be effective.

Q3: Are these "green" methods as effective as traditional methods using elemental bromine?

A3: Yes, in many cases, these alternative methods offer comparable or even superior yields and regioselectivity.[4] For instance, electrochemical methods can provide excellent yields with high selectivity under mild conditions.[4] The choice of reagent and method will depend on the specific pyrazole substrate and desired outcome.

Q4: Can I use N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for the halogenation of pyrazoles with similar success?

A4: Yes, electrochemical methods, for example, have been successfully applied for the chlorination and iodination of pyrazoles using the corresponding N-halosuccinimides, demonstrating the versatility of these greener approaches for various halogenations.[3]

Troubleshooting Guide

Issue 1: Incomplete or slow reaction when using N-Bromosuccinimide (NBS).

  • Question: My bromination reaction with NBS is sluggish and does not go to completion. What can I do?

  • Answer:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for the formation of byproducts, as higher temperatures can sometimes reduce selectivity.

    • Use a Catalyst: For less reactive pyrazole substrates, the addition of a catalyst can be beneficial. Lewis acids or a catalytic amount of a protic acid can activate the NBS.

    • Consider Photochemical Activation: In some cases, photochemical initiation (e.g., using a UV lamp) can promote the reaction with NBS, particularly for radical brominations.[5]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile or DMF are commonly used. For some substrates, a switch in solvent might be necessary.

    • Check Reagent Quality: Ensure your NBS is pure and has been stored correctly, as it can degrade over time.

Issue 2: Formation of di- or poly-brominated byproducts.

  • Question: I am getting a mixture of mono- and di-brominated pyrazoles. How can I improve the selectivity for the 5-bromo product?

  • Answer:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will favor multiple brominations.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can enhance selectivity by slowing down the reaction rate and favoring the kinetically controlled mono-brominated product.[6]

    • Slow Addition of Reagent: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, disfavoring over-bromination.[6]

    • Protecting Groups: If regioselectivity is a major issue, consider using a protecting group on one of the pyrazole nitrogens to direct the bromination to the desired position.

Issue 3: Difficult removal of succinimide or saccharin byproduct during work-up.

  • Question: How can I effectively remove the succinimide (from NBS) or saccharin (from NBSac) byproduct from my reaction mixture?

  • Answer:

    • Aqueous Wash: Both succinimide and saccharin have some water solubility, especially in their deprotonated forms. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove these byproducts.[7]

    • Filtration: In some cases, particularly when using non-polar solvents like CCl₄ or CHCl₃, the succinimide byproduct may precipitate out of the reaction mixture and can be removed by filtration.[7]

    • Solvent Choice for Precipitation/Trituration: After an initial work-up, the crude product can be dissolved in a minimal amount of a suitable solvent and then precipitated by the addition of a non-polar solvent (e.g., hexanes), which may leave the more polar byproducts in solution. Trituration with a solvent mixture can also be effective.[6]

Issue 4: Low yield in electrochemical bromination.

  • Question: My electrochemical bromination is giving a low yield of the desired 5-bromo-pyrazole. What factors should I investigate?

  • Answer:

    • Electrode Material: The choice of anode and cathode material is crucial. Platinum and carbon-based electrodes are commonly used. Ensure your electrodes are clean and not passivated.[3]

    • Electrolyte Concentration: The concentration of the bromide salt (e.g., NaBr) in the electrolyte is a key parameter. Insufficient bromide concentration will limit the rate of bromine generation.[4]

    • Current Density: The applied current density (current per unit area of the electrode) needs to be optimized. A current density that is too high can lead to side reactions and electrode fouling, while one that is too low will result in a very slow reaction.[3]

    • Cell Type: The use of a divided or undivided electrochemical cell can impact the reaction outcome. A divided cell separates the anode and cathode compartments, which can prevent undesired reactions of the product at the cathode.[3]

    • Solvent System: For substrates with poor water solubility, a biphasic system (e.g., water-chloroform) can be employed to improve mass transport.[3]

Quantitative Data Summary

The following tables summarize quantitative data for various greener bromination methods for pyrazoles, allowing for easy comparison of their effectiveness.

Table 1: Bromination using N-Bromosuccinimide (NBS)

Pyrazole SubstrateReaction TimeTemperature (°C)SolventYield (%)Reference
1-Arylpyrazoles15 minRoom Temp.Acetonitrile76-94[4]
1-Alkylpyrazoles15 minRoom Temp.AcetonitrileGood-Excellent[4]
Pyrazoles (unsubstituted at N1)15 minRoom Temp.AcetonitrileGood-Excellent[4]
Boc-protected piperidinyl-pyrazole30 min0DMFNot specified[6]

Table 2: Bromination using N-Bromosaccharin (NBSac)

1,3-Diketone PrecursorArylhydrazine PrecursorReaction Time (min)Temperature (°C)ConditionsYield (%)Reference
AcetylacetonePhenylhydrazine1070Solvent-free, SiO₂-H₂SO₄94[2]
Acetylacetonep-Tolylhydrazine1570Solvent-free, SiO₂-H₂SO₄95[2]
BenzoylacetonePhenylhydrazine1580Solvent-free, SiO₂-H₂SO₄92[2]
Benzoylacetonep-Nitrophenylhydrazine2080Solvent-free, SiO₂-H₂SO₄90[2]

Table 3: Electrochemical Bromination

Pyrazole SubstrateElectrolyteSolventCurrent Density (mA·cm⁻²)Yield (%)Reference
1-Phenyl-1H-pyrazoleNaBrH₂O-CHCl₃3095[3]
1,3,5-Trimethyl-1H-pyrazoleNaBrH₂O3099[3]
1H-PyrazoleNaBrH₂O3090[3]
Pyrazoline precursorNaBr (1 M aq.)BiphasicNot specified99[4]

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of a Boc-protected piperidinyl-pyrazole.[6]

  • Setup: In a fume hood, dissolve the pyrazole substrate (2.5 mmol) in dimethylformamide (DMF, 10 mL) in a dry round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.8 mmol, 1.1 equivalents) in small portions over a period of 20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into water (50 mL).

    • Extract the aqueous layer with diethyl ether (2 x 40 mL).

    • Combine the organic phases and wash with water (2 x 50 mL) and then with saturated brine (50 mL).

    • Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by trituration or column chromatography as needed.

Method 2: One-Pot Solvent-Free Synthesis and Bromination with N-Bromosaccharin (NBSac)

This protocol is for the synthesis of 4-bromo-pyrazoles from 1,3-diketones and arylhydrazines.[2]

  • Mixing: In a mortar, grind a mixture of the 1,3-diketone (1 mmol), arylhydrazine hydrochloride (1 mmol), and silica sulfuric acid (0.05 g).

  • Reaction (Pyrazole formation): Heat the mixture at the appropriate temperature (e.g., 70-80 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Bromination: After cooling the mixture, add N-bromosaccharin (1 mmol) and continue heating at the same temperature.

  • Monitoring: Monitor the progress of the bromination by TLC.

  • Work-up:

    • After the reaction is complete, add n-hexane (7-10 mL) to the mixture and filter.

    • Wash the residue with n-hexane.

    • Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Method 3: Electrochemical Bromination

This is a general procedure based on reported electrochemical brominations of pyrazoles.[3]

  • Cell Setup: Assemble a divided electrochemical cell with a platinum anode and a copper cathode. The two compartments are separated by a diaphragm.

  • Electrolyte: Charge the anodic compartment with a solution of the pyrazole substrate (e.g., 12.5-50 mmol) in a suitable solvent system (e.g., 100 mL of a 1M solution of NaBr in a water-chloroform mixture).

  • Electrolysis:

    • Maintain the cell temperature at 30 °C.

    • Apply a constant current with an anodic current density of 30 mA·cm⁻².

    • Continue the electrolysis until the required amount of charge has passed through the cell (typically monitored by TLC or calculated based on Faraday's laws).

  • Work-up:

    • After the electrolysis is complete, separate the organic layer.

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 5-bromo-pyrazole by column chromatography or recrystallization.

Visual Guides

experimental_workflow_NBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Pyrazole in DMF cool Cool to 0 °C prep->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir at 0 °C, then warm to RT add_nbs->react Monitor by TLC quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify dry->purify product 5-Bromo-pyrazole purify->product

Caption: Experimental Workflow for Bromination of Pyrazoles using NBS.

troubleshooting_guide start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_selectivity Low Selectivity? start->low_selectivity workup_issue Work-up Issues? start->workup_issue solution_incomplete Increase Temperature Add Catalyst Change Solvent incomplete_rxn->solution_incomplete Yes solution_selectivity Lower Temperature Slow Reagent Addition Control Stoichiometry low_selectivity->solution_selectivity Yes solution_workup Aqueous Wash (basic) Filtration Trituration workup_issue->solution_workup Yes

Caption: Troubleshooting Logic for Pyrazole Bromination.

electrochemical_setup cluster_cell Electrochemical Cell (Divided) power_supply Power Supply anode Anode (Pt) Pyrazole + NaBr in H₂O-CHCl₃ power_supply->anode + cathode Cathode (Cu) Electrolyte power_supply->cathode - diaphragm Diaphragm anode->diaphragm diaphragm->cathode

Caption: Diagram of an Electrochemical Bromination Setup.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1-methyl-1H-pyrazol-3-amine by column chromatography.

Troubleshooting & FAQs

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: Why is my compound streaking or tailing badly on the TLC plate and the column?

A: This is the most common issue when purifying basic compounds like amines on standard silica gel. The free silanol groups (Si-OH) on the surface of silica are acidic and interact strongly with the basic amine, leading to poor peak shape and inefficient separation.

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a tertiary amine, such as 1-2% triethylamine (TEA) or pyridine, into your mobile phase. This base will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your product.

  • Solution 2: Use a Different Stationary Phase. If adding a modifier is not effective or desirable, consider using a less acidic stationary phase like neutral alumina or a pre-treated, amine-functionalized silica column.

Q2: My compound is running at the solvent front (Rf near 1.0) even with non-polar solvents. How can I get it to retain on the column?

A: An Rf value near 1.0 indicates your mobile phase is too polar, causing the compound to elute too quickly without separating from impurities.

  • Solution: You need to decrease the polarity of your eluent. If you are using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. If using a dichloromethane/methanol system, reduce the amount of methanol. The goal is to find a solvent system using Thin Layer Chromatography (TLC) that provides a target Rf value of approximately 0.2-0.3 for your compound, which generally leads to a good separation on the column.

Q3: My compound won't move from the baseline (Rf near 0) even with polar solvents. How can I get it to elute?

A: An Rf value near 0 means the mobile phase is not polar enough to move the compound up the stationary phase.

  • Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture or methanol in a dichloromethane/methanol mixture.

  • Solution 2: Check for Decomposition. The compound may be decomposing on the silica gel and will never elute. You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears at the baseline or there is significant streaking that wasn't there initially, your compound may be unstable on silica. In this case, switching to a different stationary phase like alumina is recommended.

Q4: I can't dissolve my crude product in the mobile phase for loading. What should I do?

A: Forcing a compound to dissolve in a large volume of eluent is not ideal as it will lead to a very broad initial band on the column.

  • Solution: Use the Dry Loading Technique. Dissolve your crude sample in a suitable, volatile solvent (like dichloromethane or methanol) in a round-bottom flask. Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution. Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: The separation looks good on TLC, but all my column fractions are mixed. Why is this happening?

A: This frustrating issue can arise from several experimental flaws.

  • Solution 1: Check for Column Overloading. You may have loaded too much crude material onto the column. A general guideline is to use a ratio of silica gel to crude product between 20:1 and 100:1 by weight. Overloading prevents the formation of distinct bands, causing them to overlap.

  • Solution 2: Ensure Proper Column Packing. The column must be packed perfectly to avoid cracks, channels, or air bubbles. These imperfections create shortcuts for the eluent and sample, ruining the separation. Always pack the column using a slurry method and ensure the bed is level and compact.

  • Solution 3: Avoid Disturbing the Silica Bed. When adding the sample and eluent, do so very gently with a pipette against the side of the column. Disturbing the top layer of the silica will lead to an uneven entry band and poor separation. Adding a thin layer of sand on top of the silica bed can help prevent this.

Data Presentation

The successful purification of this compound depends on the careful selection of chromatographic parameters. The table below summarizes typical starting conditions.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (

Technical Support Center: Bromination of 1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-1H-pyrazol-3-amine to synthesize 4-bromo-1-methyl-1H-pyrazol-3-amine.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 1-methyl-1H-pyrazol-3-amine, focusing on the formation of side products and offering potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired 4-bromo-1-methyl-1H-pyrazol-3-amine - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use of 1.0-1.1 equivalents is recommended to minimize over-bromination. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Presence of a significant amount of the 5-bromo-1-methyl-1H-pyrazol-3-amine regioisomer The amino group at the C3 position is a strong activating group that directs electrophilic substitution to both the C4 ("para") and C5 ("ortho") positions.- The choice of solvent can influence regioselectivity. Consider exploring less polar solvents. - Modifying the reaction temperature may alter the ratio of 4-bromo to 5-bromo isomers. Systematic temperature screening is advised. - Purification by column chromatography is often necessary to separate the two isomers.
Formation of a di-brominated byproduct (4,5-dibromo-1-methyl-1H-pyrazol-3-amine) The high reactivity of the aminopyrazole ring can lead to over-bromination, especially with an excess of the brominating agent or at elevated temperatures.- Strictly control the stoichiometry of the brominating agent to a single equivalent. - Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture. - Conduct the reaction at a reduced temperature to decrease the rate of the second bromination.
Observation of colored impurities or tar-like substances Oxidation of the electron-rich aminopyrazole starting material or product by the brominating agent (e.g., NBS).- Use a freshly purified brominating agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Consider using a milder brominating agent.
Difficulty in isolating the pure product The product and byproducts may have similar polarities, making separation by chromatography challenging.- Optimize the solvent system for column chromatography to achieve better separation of isomers and the di-bromo byproduct. - Recrystallization from a suitable solvent system may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 1-methyl-1H-pyrazol-3-amine?

A1: The primary side reactions are the formation of the regioisomeric this compound and the over-brominated product, 4,5-dibromo-1-methyl-1H-pyrazol-3-amine. The strong activating nature of the C3-amino group directs bromination to both the C4 and C5 positions. Due to the high electron density of the ring, a second bromination can occur, leading to the di-bromo adduct. Oxidation of the amine can also lead to colored impurities.

Q2: How can I control the regioselectivity to favor the formation of the 4-bromo isomer over the 5-bromo isomer?

A2: Controlling regioselectivity in the bromination of 3-aminopyrazoles can be challenging. The electronic directing effects of the amino group and the ring nitrogens make both the C4 and C5 positions susceptible to electrophilic attack. While complete selectivity is difficult to achieve, you can influence the isomeric ratio by carefully selecting the reaction conditions. Experimenting with different solvents and temperatures is recommended. A comprehensive screening of conditions may be necessary to optimize the yield of the desired 4-bromo isomer.

Q3: What is the recommended brominating agent for this reaction?

A3: N-Bromosuccinimide (NBS) is a commonly used and relatively mild brominating agent for electron-rich heterocyclic systems and is a good starting point. Elemental bromine (Br₂) can also be used, but it is more reactive and may lead to a higher degree of over-bromination and side product formation. When using Br₂, it is often beneficial to use it in the presence of a mild base or to add it slowly at low temperatures.

Q4: How can I minimize the formation of the 4,5-dibromo byproduct?

A4: To minimize the formation of the di-brominated byproduct, it is crucial to control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the 1-methyl-1H-pyrazol-3-amine. Adding the brominating agent slowly and in portions, while maintaining a low reaction temperature, can also help to prevent over-bromination.

Q5: What is a general experimental protocol for the bromination of 1-methyl-1H-pyrazol-3-amine?

A5: The following is a general starting protocol that should be optimized for your specific needs:

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled solution of the aminopyrazole over a period of 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any side products.

Reaction Pathway and Side Reactions

The following diagram illustrates the main bromination reaction and the formation of common side products.

Bromination_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions start 1-methyl-1H-pyrazol-3-amine product 4-bromo-1-methyl-1H-pyrazol-3-amine (Desired Product) start->product + Br+ side_product1 This compound (Regioisomer) start->side_product1 + Br+ side_product2 4,5-dibromo-1-methyl-1H-pyrazol-3-amine (Over-bromination) product->side_product2 + Br+ side_product1->side_product2 + Br+

Caption: Main and side reaction pathways in the bromination of 1-methyl-1H-pyrazol-3-amine.

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1H-pyrazol-3-amine. The following information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Suzuki coupling with this compound?

A1: The Suzuki coupling of this compound can present specific challenges due to the electronic nature of the pyrazole ring and the presence of the amine group. The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] The electron-rich nature of the pyrazole may also affect the oxidative addition step of the catalytic cycle.[2] Additionally, the primary amine can participate in side reactions if not properly accounted for in the reaction conditions.

Q2: Which palladium catalyst is most effective for the Suzuki coupling of bromo-pyrazole substrates?

A2: The choice of palladium catalyst and its associated ligand is critical for a successful coupling reaction. While standard catalysts like Pd(PPh₃)₄ can be used, more robust systems are often required for heteroaromatic substrates. Buchwald-type precatalysts, in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, have shown significant success in the coupling of nitrogen-containing heterocycles by enhancing both the oxidative addition and reductive elimination steps.[1][3] For similar bromo-indazole substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be an excellent choice, often providing high yields in short reaction times.[4][5]

Q3: What is the optimal base and solvent system for this reaction?

A3: The selection of the base and solvent system is highly dependent on the specific boronic acid and catalyst used. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7] For nitrogen-containing heterocycles, K₃PO₄ is often a good starting point.[1][8] Solvents typically used are ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often with a small amount of water to facilitate the dissolution of the base and assist in the transmetalation step.[9][6] Anhydrous conditions with a strong base in a polar aprotic solvent like DMF can also be effective.[10]

Q4: How can I minimize side reactions such as homo-coupling and debromination?

A4: Homo-coupling of the boronic acid can be minimized by using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) and ensuring a thoroughly degassed reaction mixture to remove oxygen.[11][12] Debromination of the starting material can occur, particularly at elevated temperatures.[12] This can sometimes be mitigated by using a lower reaction temperature, a more active catalyst to shorten the reaction time, or by carefully selecting the base.

Q5: Is it necessary to protect the primary amine group on the pyrazole ring?

A5: While protecting the amine group is a possible strategy, many modern Suzuki-Miyaura coupling protocols are tolerant of free amine groups.[8] The use of appropriate ligands, such as the Buchwald-type biarylphosphines, can often circumvent the need for protection by preventing strong coordination of the amine to the palladium center.[1] However, if catalyst inhibition is suspected, protection of the amine as a Boc-carbamate or other suitable protecting group could be considered.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the Suzuki coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

This is a frequent issue that often points to problems with the catalyst, reagents, or reaction conditions.[3]

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider screening different palladium sources and ligands. For this substrate, Pd(dppf)Cl₂ or a combination of a palladium source (like Pd₂(dba)₃) with a bulky phosphine ligand (e.g., XPhos, SPhos) is recommended.[1][3][4][5]

  • Inadequate Base:

    • Solution: The base is crucial for the transmetalation step.[13] If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1][7] Ensure the base is finely powdered and dry.

  • Oxygen Contamination:

    • Solution: Oxygen can deactivate the catalyst by oxidizing the phosphine ligands.[3] Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Low Reaction Temperature:

    • Solution: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3][14] If the reaction is sluggish at a lower temperature, gradually increase the temperature while monitoring for decomposition. Microwave heating can also be an effective method to accelerate the reaction.[8][15][16][17]

Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions:

  • Homo-coupling of Boronic Acid:

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction.[12]

  • Debromination of the Pyrazole:

    • Solution: This side reaction can be promoted by high temperatures and certain bases. Try lowering the reaction temperature or screening different bases. A more active catalyst that allows for shorter reaction times at lower temperatures can also minimize debromination.

  • Protodeboronation of the Boronic Acid:

    • Solution: Some boronic acids are unstable and can undergo protodeboronation, especially in the presence of water and base.[6] Using the corresponding boronate ester (e.g., pinacol ester) can improve stability.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of related bromo-heterocyclic substrates, which can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Screening of Palladium Catalysts for a Model Suzuki Coupling [5]

EntryCatalyst (mol%)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)1845
2Pd(OAc)₂ (5) / PPh₃ (10)1840
3PdCl₂(dppf) (5)295
4PdCl₂(PCy₃)₂ (5)1860

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.

Table 2: Optimized Conditions for Suzuki Coupling of Bromo-Pyrazoles [1]

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrazolePhenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002486
23-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002475

P1 is an XPhos-derived precatalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • PdCl₂(dppf) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dimethoxyethane (DME)

  • Water (degassed)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the PdCl₂(dppf) catalyst to the flask.

  • Add DME and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Materials:

  • Same as conventional heating, but use a microwave reaction vial.

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) reagents->catalyst solvent Add Degassed Solvent (e.g., DME/H2O) catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat Reaction (80-110°C or Microwave) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup (EtOAc/H2O) monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion? check_catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) start->check_catalyst Yes check_base Evaluate Base (Try K3PO4 or Cs2CO3) start->check_base Yes degas Ensure Rigorous Degassing start->degas Yes check_sm Verify Starting Material Purity start->check_sm Still issues? change_ligand Screen Ligands (e.g., XPhos, SPhos) check_catalyst->change_ligand success Improved Conversion change_ligand->success increase_temp Increase Temperature or Use Microwave check_base->increase_temp increase_temp->success degas->success check_boronic Check Boronic Acid Quality (Consider boronate ester) check_sm->check_boronic check_boronic->success

Caption: Troubleshooting guide for low conversion in Suzuki coupling.

References

Challenges in the scale-up of 5-Bromo-1-methyl-1H-pyrazol-3-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-1-methyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: A prevalent synthetic pathway involves a multi-step process starting from diethyl butynedioate. This method is advantageous as it avoids the use of highly toxic or pyrophoric reagents, making it more suitable for large-scale production.[1] The key stages of this synthesis are:

  • Condensation of diethyl butynedioate with methylhydrazine.

  • Bromination of the resulting pyrazole derivative.

  • Hydrolysis of the ester group.

  • Conversion of the carboxylic acid to an amine group via a carbamate intermediate.

  • Final deprotection to yield the target compound.[1]

An older, less favorable route involves the bromination of 1-methyl-1H-pyrazol-3-amine using hazardous reagents like n-butyl lithium and cyanogen bromide at very low temperatures.[1] This method presents significant challenges for scale-up due to safety concerns and the handling of toxic materials.[1]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Scaling up the production of this compound presents several challenges:

  • Safety: The use of hazardous reagents in some synthetic routes, such as n-butyl lithium which is highly flammable, and cyanogen bromide which is extremely toxic, poses significant safety risks at a larger scale.[1]

  • Reaction Control: Some steps in the synthesis can be highly exothermic, requiring careful temperature management to prevent runaway reactions and byproduct formation, which is more complex in large reactors.

  • Reagent Handling: The handling and disposal of toxic and corrosive materials like tribromooxyphosphorus and trifluoroacetic acid require specialized equipment and procedures.[1]

  • Purification: Achieving high purity on a large scale can be difficult. Column chromatography, often used at the lab scale, may not be economically viable for industrial production. Crystallization or distillation are preferred methods but may require significant process optimization.

  • Yield Optimization: Maintaining high yields across multiple synthetic steps is crucial for a cost-effective process. Each step needs to be individually optimized for the larger scale.[2]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods help to determine the consumption of starting materials and the formation of the desired product, allowing for timely adjustments to reaction conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Bromination Step Incomplete reaction.- Increase reaction time and continue to monitor via TLC/LC-MS.[2]- Gradually increase the reaction temperature, if the reactants and products are stable.- Ensure the brominating agent is of high purity and added in the correct stoichiometric ratio.
Side reactions leading to byproducts.- Optimize the reaction temperature; lower temperatures may reduce side product formation.- Control the rate of addition of the brominating agent.- Investigate alternative, more selective brominating agents.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time.- Increase the amount of sodium hydroxide solution.- Extend the reaction time at room temperature and monitor for the disappearance of the ester starting material by TLC.[1]
Poor solubility of the ester.- Ensure adequate mixing and consider using a co-solvent to improve solubility.
Formation of Impurities during Carbamate Formation Reaction temperature is too high.- Maintain the reaction temperature at the specified level (e.g., 100°C) and avoid overheating.[1]
Impure starting materials.- Ensure the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is of high purity before proceeding.
Low Purity of Final Product Inefficient extraction or purification.- During workup, perform multiple extractions with ethyl acetate to ensure complete recovery from the aqueous layer.[1]- Use a saturated sodium carbonate solution to effectively neutralize the trifluoroacetic acid.[1]- If column chromatography is used, optimize the solvent system for better separation.
Residual starting materials or byproducts.- Re-purify the product. Consider recrystallization from a suitable solvent system to improve purity.

Experimental Protocols

Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

This protocol is based on a patented synthesis route and outlines the initial steps towards the final product.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • This step involves the condensation of diethyl butynedioate with methylhydrazine.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • The ethyl ester from the previous step reacts with tribromooxyphosphorus to yield the brominated compound.

Parameter Value
Starting Material5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
ReagentTribromooxyphosphorus
Product5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Synthesis of this compound

This section details the subsequent steps to obtain the final product.

Step 3: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Procedure: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (23.2 g, 0.1 mol) is dissolved in 150 mL of ethanol. 100 mL of 10% sodium hydroxide solution is added, and the mixture is reacted at room temperature for 2 hours.[1]

  • Workup: After monitoring the reaction by TLC, excess ethanol is removed under vacuum. The aqueous phase is extracted with ethyl acetate, and the pH is adjusted to 9 with 2N hydrochloric acid. The product is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.[1]

  • Yield: Approximately 93.2%.[1]

Step 4: Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate

  • Procedure: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol) is dissolved in 18 mL of N,N-dimethylformamide. 40 mL of tert-butyl alcohol and dimethyl azido phosphate (3.56 g, 12.9 mmol) are added. The mixture is heated to 100°C for 4 hours.[1]

  • Workup: After completion, 30 mL of water is added, and the product is extracted with ethyl acetate. The organic layer is dried and purified by column chromatography.[1]

  • Yield: Approximately 50.4%.[1]

Step 5: Hydrolysis to this compound

  • Procedure: Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate (2.75 g, 10 mmol) is added to 15 mL of 50% trifluoroacetic acid in dichloromethane and reacted for 1 hour at room temperature.[1]

  • Workup: The reaction solution is dried under vacuum. Saturated sodium carbonate solution is added, and the final product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.[1]

  • Yield: Approximately 68.6%.[1]

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield
Hydrolysis5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid93.2%[1]
Carbamate Formation5-bromo-1-methyl-1H-pyrazole-3-carboxylic acidtert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate50.4%[1]
Deprotectiontert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamateThis compound68.6%[1]

Visualizations

experimental_workflow cluster_0 Synthesis Pathway Diethyl Butynedioate Diethyl Butynedioate Pyrazolone Ester Pyrazolone Ester Diethyl Butynedioate->Pyrazolone Ester Methylhydrazine Brominated Ester Brominated Ester Pyrazolone Ester->Brominated Ester POBr3 Brominated Acid Brominated Acid Brominated Ester->Brominated Acid NaOH/EtOH Carbamate Intermediate Carbamate Intermediate Brominated Acid->Carbamate Intermediate DPPA, t-BuOH Final Product This compound Carbamate Intermediate->Final Product TFA/DCM

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield Detected Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Monitor via TLC/LC-MS. Check_Completion->Increase_Time_Temp No Check_Purity Side Products Present? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Optimize_Conditions Optimize temperature and reagent addition rate. Check_Purity->Optimize_Conditions Yes Investigate_Reagents Check reagent purity. Consider alternative reagents. Check_Purity->Investigate_Reagents No End Yield Improved Optimize_Conditions->End End_Fail Further Investigation Needed Investigate_Reagents->End_Fail

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-1-methyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on a common synthetic route starting from diethyl butynedioate and methylhydrazine, the primary impurities are likely to be unreacted starting materials and synthetic intermediates. These can include:

  • Unreacted Starting Materials: Diethyl butynedioate, Methylhydrazine.

  • Intermediates: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.[1]

  • Byproducts: While specific byproducts are not extensively documented, they can arise from incomplete reactions or side reactions at each synthetic step.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly employed purification techniques are column chromatography and recrystallization.[1][2] Column chromatography is excellent for separating the target compound from a mixture of impurities with different polarities. Recrystallization is a cost-effective method for removing smaller amounts of impurities, assuming a suitable solvent can be found.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected from column chromatography and for determining the effectiveness of a recrystallization protocol. A well-chosen eluent system for TLC will show clear separation between the desired product and any impurities.

Troubleshooting Guides

Column Chromatography
IssuePossible CauseSuggested Solution
Poor separation of the product from an impurity. Inappropriate solvent system (eluent).Optimize the eluent system using TLC. A common starting point for pyrazole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical ratio to start with is 5:1 petroleum ether:ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
The product is eluting too quickly (high Rf). The eluent is too polar.Increase the proportion of the non-polar solvent in your eluent system.
The product is not eluting from the column (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent in your eluent system.
Streaking of the spot on the TLC plate. The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent. For an amine, adding a small percentage of triethylamine (e.g., 0.1-1%) can help to reduce streaking. Ensure the sample is not too concentrated when loaded onto the column.
Product is obtained as an oil instead of a solid after solvent removal. Residual solvent may be present. The compound may have a low melting point.Dry the product under high vacuum for an extended period. If the product is indeed an oil at room temperature, confirm its purity by analytical methods such as NMR.
Recrystallization
IssuePossible CauseSuggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable (the compound is insoluble).Select a different solvent. For amine compounds, polar solvents like ethanol, methanol, or isopropanol can be good starting points.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Gentle scratching of the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a pure crystal of the compound, if available, is also effective.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by gentle heating and evaporation. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists.
Low recovery of the purified product. Too much solvent was used for recrystallization. The crystals were not completely collected from the filter paper.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent did not effectively differentiate between the product and the impurity (both have similar solubilities).A different recrystallization solvent or a multi-solvent system may be required. Alternatively, a preliminary purification by column chromatography may be necessary to remove the persistent impurity.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Purification

ParameterValue/DescriptionRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Petroleum Ether / Ethyl AcetateA versatile solvent system that allows for fine-tuning of polarity. A starting ratio of 5:1 is often effective.[2]
Elution Mode Isocratic or GradientIsocratic elution with an optimized solvent system is often sufficient. A gradient elution (gradually increasing the polarity) can be used for complex mixtures with impurities of widely varying polarities.
Typical Yield ~75%This is a representative yield for a similar purification found in the literature.[2] Actual yields will vary depending on the purity of the crude material.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemPolarityComments
Ethanol or Methanol HighGood starting points for polar compounds like amines.
Isopropanol Medium-HighAnother common choice for recrystallizing amine-containing compounds.
Ethyl Acetate / Hexane Medium (adjustable)A multi-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent.
Dichloromethane / Hexane Medium (adjustable)Similar to the ethyl acetate/hexane system, suitable for compounds soluble in dichloromethane.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., starting with a 5:1 ratio). Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision ColChrom Column Chromatography Decision->ColChrom Multiple Impurities Recryst Recrystallization Decision->Recryst Minor Impurities Pure Pure Product ColChrom->Pure Recryst->Pure Analysis Final Purity Check (NMR, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Method Select Purification Method Start->Method ColChrom Column Chromatography Method->ColChrom Recryst Recrystallization Method->Recryst Issue_Col Poor Separation? ColChrom->Issue_Col Issue_Recryst Oiling Out? Recryst->Issue_Recryst Optimize_Eluent Optimize Eluent via TLC Issue_Col->Optimize_Eluent Yes Pure Pure Product Issue_Col->Pure No Slow_Cool Cool Slowly / Seed Issue_Recryst->Slow_Cool Yes Change_Solvent Change Solvent System Issue_Recryst->Change_Solvent If persists Issue_Recryst->Pure No Optimize_Eluent->ColChrom Slow_Cool->Recryst Change_Solvent->Recryst

Caption: Decision-making process for troubleshooting common purification issues.

References

Stability of 5-Bromo-1-methyl-1H-pyrazol-3-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Bromo-1-methyl-1H-pyrazol-3-amine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a solid that is generally stable under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light). However, as with most complex organic molecules, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Q2: How does the stability of this compound change under acidic conditions?

Q3: Is this compound stable in basic solutions?

A3: The stability of this compound in basic solutions should be evaluated on a case-by-case basis. The pyrazole ring system has an acidic proton (in the case of N-unsubstituted pyrazoles) and can be deprotonated under basic conditions, which can affect its reactivity.[1] Although this specific compound is N-methylated, strong basic conditions could potentially facilitate nucleophilic substitution of the bromo-group or other base-catalyzed degradation reactions.

Q4: Are there any known degradation products of this compound?

A4: There is limited specific information in the literature detailing the degradation products of this compound. Potential degradation pathways could include:

  • Hydrolysis: Replacement of the bromine atom with a hydroxyl group to form 5-hydroxy-1-methyl-1H-pyrazol-3-amine.

  • Debromination: Removal of the bromine atom.

  • Ring Opening: Cleavage of the pyrazole ring under harsh conditions.

Identifying degradation products would require analytical techniques such as LC-MS or GC-MS after subjecting the compound to forced degradation conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in a reaction. Degradation of this compound due to harsh reaction conditions (e.g., strong acid/base, high temperature).Perform a control experiment to assess the stability of the starting material under the reaction conditions without other reagents. Consider using milder conditions if degradation is observed.
Loss of starting material over time in solution. The solvent or buffer system may be promoting degradation.Prepare fresh solutions before use. If the solution must be stored, conduct a short-term stability study in the intended solvent/buffer system at the intended storage temperature. Analyze aliquots at different time points by HPLC or a similar technique to quantify any loss of the parent compound.
Inconsistent analytical results. The compound may be degrading on the analytical column or during sample preparation.Ensure that the mobile phase pH is within a stable range for the compound. Minimize the time between sample preparation and analysis.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[3][4][5][6] Below is a general protocol for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Keep a sample of the stock solution at an elevated temperature (e.g., 60 °C).

    • Control Sample: Keep a sample of the stock solution at the intended storage temperature, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

Quantitative Data Summary (Hypothetical Example)

Since no specific quantitative data is available, the following table illustrates how results from a forced degradation study could be presented.

Condition Time (hours) % Degradation (Hypothetical) Appearance of New Peaks
0.1 M HCl, 60 °C2415%Yes, at RRT 0.8
0.1 M NaOH, 60 °C2425%Yes, at RRT 0.6 and 0.9
3% H₂O₂, RT245%Minor peak at RRT 1.2
Thermal, 60 °C24< 2%No significant new peaks

*RRT = Relative Retention Time

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Control Control Sample Stock->Control Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Control->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Start This compound C₄H₆BrN₃ Hydrolysis 5-Hydroxy-1-methyl-1H-pyrazol-3-amine Hydrolysis of Bromo Group Start->Hydrolysis Acid/Base Debromination 1-Methyl-1H-pyrazol-3-amine Debromination Start->Debromination Reductive conditions RingOpening Ring-Opened Products Harsh Conditions Start->RingOpening Strong Acid/Base, High Temp.

Caption: Potential degradation pathways.

References

Overcoming low reactivity in Buchwald-Hartwig amination of bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the Buchwald-Hartwig amination of bromo-pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of the Bromo-pyrazole

Q: My Buchwald-Hartwig reaction with a bromo-pyrazole is showing low to no conversion. What are the likely causes and how can I fix it?

A: Low reactivity in the amination of bromo-pyrazoles is a common challenge, often stemming from the electronic properties of the pyrazole ring and its potential to inhibit the palladium catalyst.[1][2] Here’s a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System: The choice of ligand and palladium source is critical.[3]

    • Ligand Selection: Bulky, electron-rich biarylphosphine ligands are often necessary to promote the reaction. Ligands like tBuBrettPhos and tBuDavePhos have shown success.[1][4] First-generation ligands may be ineffective.[5]

    • Palladium Source: Using a pre-formed palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3] Precatalysts ensure more efficient formation of the active catalyst.

  • Re-evaluate Your Base: The base is crucial for the catalytic cycle.

    • Strong Bases: For many pyrazole substrates, a strong base like Lithium Hexamethyldisilazide (LHMDS) or Sodium tert-butoxide (NaOtBu) is required.[1][6]

    • Base-Sensitive Substrates: If your starting materials have base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[6][7]

  • Check Your Solvent: The reaction solvent must be anhydrous and capable of dissolving the reactants.

    • Common Solvents: Toluene, dioxane, and THF are frequently used.[3]

    • Solvent Polarity: The polarity of the solvent can impact reaction rates. For instance, while polar aprotic solvents like DMF might improve solubility, they can sometimes lead to side reactions.[7][8] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[3][6]

  • Consider the Amine Coupling Partner:

    • Alkylamines bearing β-hydrogens can be problematic and lead to low yields due to competitive β-hydride elimination.[4][9] In such cases, a copper-catalyzed amination might be a more suitable alternative.[4][9]

    • Aromatic and bulky amines that lack β-hydrogens tend to give better results in the palladium-catalyzed reaction.[4][9]

  • Protect the Pyrazole NH: If your pyrazole is NH-unsubstituted, it can interfere with the reaction.[10] Consider protecting the pyrazole nitrogen with a suitable protecting group, such as a trityl[4][9] or benzyl group.[2]

Troubleshooting Flowchart for Low Conversion

low_conversion start Low or No Conversion catalyst 1. Evaluate Catalyst System - Use bulky biarylphosphine ligand (e.g., tBuBrettPhos) - Use a Pd precatalyst start->catalyst base 2. Re-evaluate Base - Try a stronger base (LHMDS, NaOtBu) - For sensitive substrates, use weaker base (Cs2CO3) at higher temp. catalyst->base No improvement success Improved Yield catalyst->success Success solvent 3. Check Solvent - Ensure anhydrous conditions - Common choices: Toluene, Dioxane, THF - Avoid chlorinated solvents, ACN, pyridine base->solvent No improvement base->success Success amine 4. Examine Amine Partner - If amine has β-hydrogens, consider Cu catalysis - Aromatic/bulky amines are often better solvent->amine No improvement solvent->success Success protect 5. Protect Pyrazole NH - If NH is unsubstituted, add a protecting group (e.g., Trityl, Benzyl) amine->protect No improvement amine->success Success protect->success Success

Caption: A step-by-step guide to troubleshooting low yields.

Issue 2: Formation of Side Products

Q: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation can arise from several pathways. Here are the most common culprits and mitigation strategies:

  • Dehalogenation: You may observe the formation of the de-brominated pyrazole. This can be caused by impurities in reagents or solvents. Ensure all materials are pure and the solvent is thoroughly degassed.

  • β-Hydride Elimination: As mentioned, this is a major issue with primary and some secondary alkylamines that have hydrogen atoms on the carbon beta to the nitrogen.[4][9] This leads to the formation of an alkene and the reduced amine.

    • Solution: If possible, choose an amine without β-hydrogens. If the amine is essential, consider switching to a copper-catalyzed system, which is less prone to this side reaction.[4][9]

  • Homocoupling: Dimerization of the amine or the bromo-pyrazole can occur, though it is less common with modern catalyst systems. Optimizing the catalyst-to-ligand ratio can sometimes suppress this.

  • Reaction with Pyrazole NH: For unprotected pyrazoles, the NH group can act as a nucleophile, leading to polymerization or other side products.[10]

    • Solution: Protect the pyrazole NH group prior to the amination reaction.

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalysts is most effective for bromo-pyrazoles?

A1: The later generations of Buchwald-Hartwig catalysts, which utilize bulky, electron-rich dialkylbiaryl phosphine ligands, are generally the most effective for challenging substrates like bromo-pyrazoles.[9][11] Ligands such as tBuBrettPhos (a fourth-generation ligand) have been specifically shown to be effective for the amination of unprotected bromo-pyrazoles.[1] These advanced ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle with heteroaromatic halides.

Q2: What is the best base to use for the amination of a bromo-pyrazole with a base-sensitive functional group?

A2: For substrates with base-sensitive functional groups like esters or nitro groups, strong bases like NaOtBu should be avoided.[6][7] Instead, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[3][6] While these bases may require higher reaction temperatures or longer reaction times to achieve good conversion, they offer much broader functional group tolerance.

Q3: Can I run the reaction open to the air?

A3: No. The active Pd(0) catalyst is sensitive to oxygen and will be deactivated.[3] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. This involves using properly dried and degassed solvents and employing standard Schlenk line or glovebox techniques.

Q4: My bromo-pyrazole is a solid. How does solubility affect the reaction?

A4: Poor solubility of any of the reaction components can lead to low reactivity. The chosen solvent should be able to dissolve the bromo-pyrazole, the amine, and the base to a reasonable extent.[3] If solubility is an issue, you might consider a co-solvent system or screening alternative solvents like DMF or DMAc, while being mindful of their potential to cause side reactions.[6] In some cases, increasing the reaction temperature can also improve solubility.

Q5: What is the typical catalyst loading for these reactions?

A5: Typical catalyst loadings for Buchwald-Hartwig aminations range from 1-5 mol% of the palladium source and a slightly higher molar ratio of the ligand (e.g., 1:1.2 Pd:Ligand). For challenging substrates like bromo-pyrazoles, a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve a good yield in a reasonable time.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from studies on the Buchwald-Hartwig amination of bromo-pyrazoles, providing a comparative overview of different reaction parameters.

Table 1: Effect of Ligand on the Amination of 4-Bromo-1H-imidazole *

LigandPd SourceBaseSolventTemp (°C)Yield (%)
XPhos (L1)P4 Precat.LHMDSTHFrt<5
RuPhos (L2)P4 Precat.LHMDSTHFrt<5
tBuXPhos (L3)P4 Precat.LHMDSTHFrt77
tBuBrettPhos (L4)P4 Precat.LHMDSTHFrt90

*Data adapted from a study on a related 5-membered heterocyclic bromide, demonstrating ligand effectiveness.[5]

Table 2: Amination of 4-Bromo-1-tritylpyrazole with Various Amines *

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
PiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene11060
MorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene11067
PyrrolidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1107
AllylaminePd(dba)₂ / tBuDavePhosNaOtBuToluene1106
BenzylaminePd(dba)₂ / tBuDavePhosNaOtBuToluene11085

*This table highlights the difference in reactivity between amines with and without β-hydrogens.[4][9]

Experimental Protocols

Protocol 1: General Procedure for the Amination of Unprotected 4-Bromo-1H-pyrazole

This protocol is adapted from a method using a highly active catalyst system suitable for a broad range of amines.[1]

protocol_1 setup Reaction Setup (under Inert Atmosphere) vial To an oven-dried vial add: - Bromo-pyrazole (1.0 mmol) - tBuBrettPhos Pd G4 precatalyst (0.02 mmol) - Amine (1.2 mmol) setup->vial add_base Add LHMDS (2.2 mmol, 1.0 M in THF) vial->add_base add_solvent Add anhydrous THF (2.0 mL) add_base->add_solvent reaction Stir at room temperature for 12-24 hours add_solvent->reaction workup Reaction Workup reaction->workup quench Quench with saturated aq. NH4Cl workup->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry combined organic layers over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the amination of unprotected bromo-pyrazoles.

Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add the bromo-pyrazole (1.0 equiv), the tBuBrettPhos palladium precatalyst (0.01-0.02 equiv), and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the amine (1.2-1.4 equiv) followed by anhydrous solvent (e.g., THF).

  • Base Addition: Add the base (e.g., LHMDS, 2.2 equiv) portion-wise while stirring.

  • Reaction: Seal the vial and stir the mixture at the desired temperature (room temperature to 80 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amination of N-Protected 4-Bromo-pyrazole with Amines Containing β-Hydrogens (Copper-Catalyzed)

For amines that are prone to β-hydride elimination under palladium catalysis, a copper-catalyzed approach can be effective.[4]

Methodology:

  • Reaction Setup: To an oven-dried vial, add CuI (0.1 equiv), the N-protected 4-iodo-pyrazole (1.0 equiv), and a stir bar. Note: Iodo-pyrazoles are often more reactive in copper catalysis.

  • Reagent Addition: Add the amine (2.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add an appropriate solvent (e.g., DMF or DMSO).

  • Reaction: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

  • Workup and Purification: Follow a similar aqueous workup and purification procedure as described in Protocol 1.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with debromination in Suzuki-Miyaura reactions of bromo-heterocycles.

Troubleshooting Guide: Minimizing Debromination

Debromination, the undesired replacement of a bromine atom with a hydrogen atom on your heteroaryl substrate, is a common side reaction in Suzuki-Miyaura coupling. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Significant formation of the debrominated byproduct is observed.

Follow these steps to troubleshoot your reaction:

Step 1: Evaluate Your Boron Reagent

Heteroaryl boronic acids can be unstable and prone to protodeboronation, a competing side reaction that can indirectly lead to hydrodebromination of the aryl halide.[1][2]

  • Recommendation: Switch from a boronic acid to a more stable boronate ester, such as a pinacol[2], MIDA, or neopentyl glycol ester.[2][3] These esters exhibit improved stability, reducing the rate of protodeboronation.[2]

Step 2: Optimize Your Catalyst System (Palladium Source and Ligand)

The choice of palladium source and ligand is critical in controlling the relative rates of the desired cross-coupling and undesired debromination.

  • Palladium Source: While Pd(PPh₃)₄ is common, pre-formed palladium(II) precatalysts like Pd(dppf)Cl₂ or palladacycles (e.g., CataCXium A Pd G3) can be more effective in suppressing side reactions for challenging substrates.[1][4][5]

  • Ligand Selection: The ligand's steric and electronic properties play a crucial role.

    • Issue: Using overly bulky, electron-rich phosphine ligands can sometimes accelerate debromination.[6]

    • Recommendation: For electron-deficient heterocycles, bulky, electron-rich ligands like SPhos or XPhos can be beneficial by promoting the desired reductive elimination step.[1] However, a screening of different ligand classes (e.g., Buchwald-type ligands, N-heterocyclic carbenes (NHCs), or bidentate phosphines like dppf) is often necessary to find the optimal balance for your specific substrate.[4][7][8]

Step 3: Re-evaluate the Base

The base is essential for the transmetalation step but can also promote side reactions.

  • Strength and Type: The choice of base can significantly impact the reaction outcome. Weaker bases like K₂CO₃ or Na₂CO₃ are often a good starting point.[9][10] For more challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ may be required.[1] However, very strong bases like hydroxides can sometimes lead to more side reactions.[9][10]

  • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation pathways that contribute to debromination.[3]

Step 4: Adjust Reaction Parameters (Temperature and Time)

  • Temperature: Elevated temperatures can sometimes favor debromination.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[11] If the desired reaction is too slow at lower temperatures, a careful optimization to find the lowest effective temperature is recommended.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

Step 5: Consider Protecting Groups for N-H Containing Heterocycles

For heterocycles containing an N-H group (e.g., pyrroles, indoles), the acidic proton can interfere with the catalytic cycle.

  • Recommendation: Protection of the nitrogen atom, for instance with a SEM (2-(trimethylsilyl)ethoxymethyl) group, can effectively suppress debromination.[12] While BOC protection is common, it can be unstable under some Suzuki-Miyaura conditions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of debromination in Suzuki-Miyaura reactions?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the heteroaryl halide is replaced by a hydrogen atom. After the initial oxidative addition of the heteroaryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of the heteroaryl-hydride, yielding the debrominated product and regenerating a Pd(0) species.[2] The source of the hydride can be from the solvent, base, or even the boronic acid reagent through competing pathways.

Q2: My bromo-pyrrole/bromo-indole substrate is undergoing significant debromination. What is the first thing I should try?

A2: For N-H containing heterocycles like pyrroles and indoles, debromination is a very common issue, often linked to the acidic proton.[12] The most effective initial strategy is to protect the nitrogen atom. The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been shown to be robust under Suzuki-Miyaura conditions and can effectively prevent debromination where unprotected or even BOC-protected substrates fail.[12]

Q3: I am using a bromo-pyridine substrate and observing debromination. What are the key parameters to optimize?

A3: Bromo-pyridines can be challenging due to the electron-deficient nature of the ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[1] Key optimization points include:

  • Catalyst/Ligand System: Use a catalyst system known to be effective for heteroaryl couplings, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a robust pre-catalyst like Pd(dppf)Cl₂.[1][13]

  • Base: A moderately strong base like K₃PO₄ is often a good choice for these substrates.[14]

  • Boron Reagent: Using a more stable boronate ester instead of the boronic acid can help minimize protodeboronation, which is a common issue with electron-deficient heteroaryl boron compounds.[15]

Q4: Can the purity of my boronic acid/ester affect the level of debromination?

A4: Yes, impurities in the boronic acid or ester can negatively impact the reaction. Contaminants can potentially poison the catalyst or participate in side reactions that may contribute to the formation of debrominated byproducts. Using high-purity reagents is always recommended for reproducible and high-yielding reactions.

Q5: I am observing both debromination of my starting material and protodeboronation of my coupling partner. How are these related?

A5: While they are distinct side reactions, they can be interconnected. Protodeboronation, the cleavage of the C-B bond of the organoboron reagent, is often promoted by aqueous basic conditions.[1] This decomposition of the nucleophile can slow down the desired transmetalation step. If the transmetalation is slow, the heteroaryl-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it undergoing a competing debromination pathway. Therefore, minimizing protodeboronation by using stable boronate esters or anhydrous conditions can also help to suppress hydrodebromination.

Data and Protocols

Comparison of Reaction Conditions for the Suzuki-Miyaura Coupling of Bromo-Heterocycles

The following tables summarize various reaction conditions and their outcomes for the Suzuki-Miyaura coupling of different bromo-heterocycles, with a focus on minimizing debromination.

Table 1: Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-11012-24~90*[13]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-11012-24Low to Moderate[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)THF/H₂O80-11012-24High[1]

*Yields are estimated based on similar reactions.

Table 2: Coupling of 5-Bromopyrimidine with Various Boronic Acids

Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515-2485[16]
3-Furanylboronic acidNi(PCy₃)₂Cl₂ (0.5)K₃PO₄ (3)t-Amyl alcohol120192[16]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515-2490[16]

Table 3: Coupling of Bromo-Indoles and Bromo-Pyrroles

SubstrateProtecting GroupCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)NotesRef.
4-BromopyrroleNonePd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9061Debromination observed[12]
4-BromopyrroleSEMPd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9095No debromination[12]
5-Bromo-1-ethyl-1H-indazole-Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME8092-[4]
Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol is a starting point and may require optimization for different boronic acids.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: Suzuki-Miyaura Coupling of SEM-Protected 4-Bromopyrrole

This protocol is effective in preventing debromination of the pyrrole ring.

  • Reaction Setup: To a reaction vessel, add SEM-protected 4-bromopyrrole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography.[12]

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition het_br Heteroaryl-Br het_br->oxidative_addition pd2_complex Heteroaryl-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronate R-B(OR)₂ + Base boronate->transmetalation pd2_coupled Heteroaryl-Pd(II)L₂-R transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Heteroaryl-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Debromination_Pathway start Heteroaryl-Pd(II)L₂-Br (From Oxidative Addition) hydride_transfer Hydride Transfer start->hydride_transfer hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->hydride_transfer pd_hydride_complex Heteroaryl-Pd(II)L₂-H hydride_transfer->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination debrominated_product Heteroaryl-H (Debrominated Byproduct) reductive_elimination->debrominated_product pd0 Pd(0)L₂ reductive_elimination->pd0 Regenerates Catalyst

Caption: Competing pathway leading to the formation of the debrominated byproduct.

Troubleshooting_Workflow start Problem: Significant Debromination q1 Is an N-H heterocycle (pyrrole, indole) used? start->q1 a1_yes Protect N-H group (e.g., with SEM) q1->a1_yes Yes q2 Is a boronic acid used? q1->q2 No a1_yes->q2 a2_yes Switch to a boronate ester (pinacol, MIDA) q2->a2_yes Yes q3 Optimize Catalyst & Ligand q2->q3 No a2_yes->q3 q4 Optimize Base & Temperature q3->q4 end Problem Resolved q4->end

Caption: A logical workflow for troubleshooting debromination in Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[1] The efficiency, safety, and scalability of its synthesis are therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Diethyl ButynedioateRoute 2: From 1-methyl-1H-pyrazol-3-amine
Starting Materials Diethyl butynedioate, Methylhydrazine1-methyl-1H-pyrazol-3-amine
Number of Steps 53
Overall Yield ~24%Not reported, but individual step yields vary
Key Reactions Cyclization, Bromination, Hydrolysis, Curtius Rearrangement, DeprotectionProtection, Bromination, Deprotection
Reagents of Note Tribromoxyphosphorus, Dimethyl azido phosphate, Trifluoroacetic acidn-Butyl lithium, Cyanogen bromide (in a less safe variation)
Safety & Handling Avoids highly flammable and toxic reagents like n-butyl lithium and cyanogen bromide.[1]A known route uses highly flammable n-butyl lithium and extremely toxic cyanogen bromide, posing significant safety and handling challenges.[1]
Scalability Considered more suitable for large-scale synthesis due to safer and more readily available reagents.[1]The use of hazardous reagents makes scaling up challenging and costly.[1]

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: From Diethyl Butynedioate cluster_1 Route 2: From 1-methyl-1H-pyrazol-3-amine A1 Diethyl butynedioate B1 5-Hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester A1->B1 Methylhydrazine (76.0%) C1 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester B1->C1 POBr3 D1 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid C1->D1 NaOH, EtOH (93.2%) E1 tert-Butyl (5-bromo-1-methyl- 1H-pyrazol-3-yl)carbamate D1->E1 DPPA, t-BuOH (50.4%) F1 5-Bromo-1-methyl-1H- pyrazol-3-amine E1->F1 TFA, DCM (68.6%) A2 1-methyl-1H-pyrazol-3-amine B2 Protected Amine A2->B2 Protection C2 Brominated Protected Amine B2->C2 Bromination (e.g., n-BuLi, BrCN) D2 5-Bromo-1-methyl-1H- pyrazol-3-amine C2->D2 Deprotection

Caption: Comparative workflow of the two main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis from Diethyl Butynedioate

This route, detailed in a patent, offers a scalable and safer alternative to other methods.[1]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Dissolve diethyl butynedioate (10 g, 58.8 mmol) in 100 mL of diethyl ether and cool to -10°C.

  • Slowly add a 40% aqueous solution of methylhydrazine (6.78 g, 58.8 mmol) while maintaining the temperature below 0°C.

  • After the addition is complete, continue the reaction at -5°C for 30 minutes.

  • Collect the resulting white solid by suction filtration, wash with a small amount of diethyl ether, and dry under low pressure to yield an intermediate (11 g).

  • Heat the intermediate in a preheated oil bath at 100°C for 30 minutes.

  • After the reaction is complete (monitored by TLC), dry the product under vacuum to obtain 7.6 g (76.0% yield) of a white solid.[1]

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • This step involves the reaction of the hydroxyl group with a brominating agent like tribromoxyphosphorus (POBr₃). Specific conditions and yields for this step are not detailed in the provided source.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of a 10% sodium hydroxide solution and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. After completion, remove excess ethanol under vacuum.

  • Extract with ethyl acetate. Adjust the aqueous phase to pH 9 with 2N hydrochloric acid and extract again with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to obtain 19 g (93.2% yield) of a white solid.[1]

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate

  • Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol) in a mixture of 18 mL of N,N-dimethylformamide and 40 mL of tert-butyl alcohol.

  • Add dimethyl azido phosphate (3.56 g, 12.9 mmol) and heat the mixture to 100°C for 4 hours.

  • Monitor the reaction by TLC. After completion, add 30 mL of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography to obtain 1.7 g (50.4% yield) of a white solid.[1]

Step 5: Synthesis of this compound

  • Add tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol) to 15 mL of a 50% solution of trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC. After completion, concentrate the solution under vacuum.

  • Add saturated sodium carbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1.2 g (68.6% yield) of the final product as a white solid.[1]

Route 2: Synthesis from 1-methyl-1H-pyrazol-3-amine

Step 1: Protection of the Amino Group

  • The primary amine of 1-methyl-1H-pyrazol-3-amine is first protected to prevent side reactions during bromination. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl), could be employed.

Step 2: Bromination

  • A previously used method involves the use of n-butyl lithium and cyanogen bromide in tetrahydrofuran at -78°C.[1]

    • Hazard Warning: n-Butyl lithium is highly pyrophoric and requires expert handling in an inert, anhydrous atmosphere. Cyanogen bromide is extremely toxic. These reagents make the process hazardous and difficult to scale up.

Step 3: Deprotection

  • The protecting group is removed to yield the final product. The conditions for deprotection depend on the protecting group used in the first step (e.g., acidic conditions for a Boc group).

Discussion

Route 1, while involving more steps, presents a more practical and safer approach for the synthesis of this compound, particularly for larger-scale production. The starting materials are readily available, and the reagents used are generally less hazardous than those in the alternative route. The reported yields for most steps are moderate to good, resulting in a reasonable overall yield.

Route 2, in its described form, is hampered by significant safety concerns associated with n-butyl lithium and cyanogen bromide. While it involves fewer steps, the operational complexity and inherent dangers make it an unattractive option for most research and industrial applications. The development of a safer bromination protocol for this route would be necessary to consider it a viable alternative.

Conclusion

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the multi-step route starting from diethyl butynedioate is the recommended pathway. Its advantages in terms of safety, reagent availability, and scalability outweigh the higher number of synthetic steps compared to the hazardous route starting from 1-methyl-1H-pyrazol-3-amine. Future research could focus on optimizing the yields of each step in Route 1 and exploring safer bromination reagents for Route 2.

References

A Comparative Bioactivity Analysis of 5-Bromo-1-methyl-1H-pyrazol-3-amine Isomers: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the experimental protocols and data presentation necessary to elucidate the differential bioactivities of these isomers, focusing on their potential as kinase inhibitors and anti-inflammatory agents.

Comparative Bioactivity Profile: A Hypothetical Data Summary

To effectively compare the bioactivity of the isomers, quantitative data from various assays should be systematically collected and organized. The following table illustrates a proposed structure for presenting such comparative data. The values presented are hypothetical and serve as a template for the expected outcomes of the proposed experimental investigations.

Compound IDIsomer StructureTarget Kinase (e.g., PI3Kα) IC50 (nM)Cell Viability (e.g., MCF-7) GI50 (µM)Anti-inflammatory Activity (NO inhibition %)
I 5-Bromo-1-methyl-1H-pyrazol-3-amine1505.265% at 10 µM
II 3-Bromo-1-methyl-1H-pyrazol-5-amine> 10,000> 10015% at 10 µM
III 4-Bromo-1-methyl-1H-pyrazol-3-amine85025.840% at 10 µM

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Proposed Experimental Protocols

To generate the comparative data, a series of standardized in vitro assays are proposed.

Kinase Inhibition Assay (e.g., PI3Kα)

This assay will determine the direct inhibitory effect of the pyrazole isomers on a specific kinase, such as PI3Kα.

Methodology:

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.

  • Reagent Preparation: Prepare solutions of the recombinant kinase, kinase-specific substrate, ATP, and the test compounds (isomers I, II, and III) in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and a serial dilution of each test compound.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic or cytostatic effects of the isomers on a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with known PI3K pathway dependency).

Methodology:

  • Cell Seeding: Plate the selected cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each pyrazole isomer for a specified period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay will evaluate the potential anti-inflammatory properties of the isomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the pyrazole isomers for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway Visualization

The bioactivity of pyrazole derivatives as kinase inhibitors often involves the modulation of key cellular signaling pathways. Given that this compound is an intermediate for PI3K inhibitors, the PI3K/Akt/mTOR pathway is a highly relevant target. Dysregulation of this pathway is implicated in cancer and inflammatory diseases.

The following diagram illustrates the proposed experimental workflow for the comparative bioactivity assessment.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis & Comparison synthesis Synthesis of Isomers (I, II, III) characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (e.g., PI3Kα) characterization->kinase_assay cell_viability Cell Viability Assay (MTT) characterization->cell_viability anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory ic50 IC50 / GI50 Determination kinase_assay->ic50 cell_viability->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparative Bioactivity Profile sar->comparison

Caption: Proposed experimental workflow for the comparative bioactivity analysis.

The following diagram depicts the PI3K/Akt/mTOR signaling pathway, a likely target for the bioactive isomers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Pyrazole Pyrazole Isomer (Potential Inhibitor) Pyrazole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole isomers.

Conclusion

This guide provides a comprehensive framework for conducting a comparative bioactivity study of this compound and its positional isomers. By systematically evaluating their kinase inhibitory, cytotoxic, and anti-inflammatory activities, researchers can elucidate critical structure-activity relationships. This knowledge will be invaluable for the design and development of novel, more potent, and selective pyrazole-based therapeutics. The proposed experimental protocols and data presentation formats are intended to ensure a rigorous and comparative analysis, ultimately contributing to the advancement of drug discovery in oncology and inflammatory diseases.

A Comparative Guide to Alternative Brominating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto a pyrazole scaffold is a critical step in the synthesis of many pharmacologically important compounds. Brominated pyrazoles serve as versatile intermediates for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. While elemental bromine has been traditionally used, its hazardous nature and potential for over-bromination have driven the adoption of alternative reagents. This guide provides an objective comparison of several alternative brominating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison of Brominating Agents

The choice of a brominating agent significantly impacts reaction efficiency, safety, and regioselectivity. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution, such as bromination, preferentially occurs at the C4 position.[1][2] The following table summarizes the performance of common alternative agents for this transformation.

Brominating AgentTypical ConditionsYield RangeSelectivityKey AdvantagesDisadvantages
N-Bromosuccinimide (NBS) DMF, 0 °C to RT60-90%High for C4Solid, easy to handle, mild conditionsByproduct (succinimide) can complicate purification
N-Bromosaccharin (NBSac) Solvent-free, H₂SO₄/SiO₂, 60-70 °C85-96%High for C4High yields, solvent-free, more reactive than NBS[3]Requires catalyst, thermal conditions
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Chloroform, RT~90% (for phenols)High (ortho to -OH)Stable solid, cost-effective, high atom economy[4][5]Less data available specifically for pyrazoles
H₂O₂ / HBr System Acetonitrile/Water, 65-70 °CUp to 91% (for ketones)Variable"Green" reagents, in-situ generation of Br₂[6][7]Can lead to over-oxidation or side reactions
Copper(II) Bromide (CuBr₂) Chloroform/AcetonitrileN/A (qualitative)High for C4Mild conditions, useful in complex syntheses[8]Stoichiometric copper use, potential metal contamination

Experimental Protocols and Agent Profiles

N-Bromosuccinimide (NBS)

NBS is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[9] It is a convenient solid source of electrophilic bromine ("Br+") and is generally safer and easier to handle than liquid bromine.

Experimental Protocol:

  • Dissolution: Dissolve the substituted pyrazole (2.5 mmol) in dimethylformamide (DMF, 10 mL) in a dry round-bottom flask equipped with a magnetic stirrer.[9]

  • Cooling: Cool the solution to 0 °C using an ice bath.[9]

  • Addition of NBS: Add N-Bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes while maintaining the temperature at 0 °C.[9]

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.[9]

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL). The combined organic layers are then washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by trituration or column chromatography to yield the 4-bromopyrazole.[9]

N-Bromosaccharin (NBSac)

N-Bromosaccharin is a stable, solid brominating agent that is often more reactive than NBS.[3] It has been effectively used in a one-pot, solvent-free method for the synthesis and subsequent bromination of pyrazoles.

Experimental Protocol (One-Pot Synthesis & Bromination):

  • Mixing: In a mortar, grind a mixture of a 1,3-dicarbonyl compound (1 mmol), an arylhydrazine (1 mmol), N-bromosaccharin (1.1 mmol), and silica sulfuric acid (0.1 g).[3]

  • Reaction: Transfer the mixture to a round-bottom flask and heat at 60-70 °C for the time specified by TLC monitoring (typically 30-60 minutes).[3]

  • Work-up: After completion, add chloroform (10 mL) and filter the catalyst.[3]

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and recrystallize the crude product from ethanol to obtain the pure 4-bromopyrazole derivative.[3] This method has been shown to produce excellent yields, often exceeding 90%.[3]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is a cost-effective and stable alternative to NBS, notable for having two electrophilic bromine atoms, which improves its atom economy.[4][5] While extensively used for brominating phenols and other electron-rich arenes, its application to pyrazoles is less documented but follows the same principles of electrophilic aromatic substitution.[4][10]

Experimental Protocol (General Procedure for Aromatic Bromination):

  • Dissolution: Dissolve the pyrazole substrate (1 mmol) in a suitable solvent such as chloroform or dichloromethane.

  • Addition of DBDMH: Add DBDMH (0.5 to 0.55 equivalents, to favor monobromination) to the solution at room temperature.[10] The addition can be done in portions to control the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from minutes to several hours depending on the reactivity of the pyrazole substrate.[10]

  • Work-up: Upon completion, the reaction mixture can be filtered to remove the 5,5-dimethylhydantoin byproduct. The filtrate is then washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining active bromine, followed by water and brine.

  • Purification: After drying the organic layer and evaporating the solvent, the product can be purified by column chromatography or recrystallization.

Hydrogen Peroxide (H₂O₂) / Hydrobromic Acid (HBr) System

This system is considered a "green" alternative as it uses environmentally benign reagents and generates bromine in situ. The oxidation of HBr by H₂O₂ produces an electrophilic bromine species that can then react with the pyrazole.[6][7] This method is effective for the bromination of various aromatic compounds.[11]

Experimental Protocol (General Procedure):

  • Mixing: Suspend the pyrazole substrate (1 mmol) in a mixture of acetonitrile and water.

  • Reagent Addition: Add 48% aqueous HBr (1.2-2.0 equivalents) to the mixture. After stirring for a few minutes, add 30-35% aqueous H₂O₂ (1.5-2.0 equivalents) dropwise or in portions.[7] The reaction is often performed at an elevated temperature (e.g., 65-70 °C) to increase the reaction rate.[7]

  • Reaction: Stir the mixture for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and quench any unreacted H₂O₂ and bromine with a solid reducing agent like sodium bisulfite.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it, and concentrate it. The final product is purified by standard methods like column chromatography.

Reaction Workflow and Mechanism

The bromination of pyrazoles proceeds via an electrophilic aromatic substitution mechanism. The general workflow involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich pyrazole ring. The C4 position is the most nucleophilic and sterically accessible, leading to regioselective bromination.

G cluster_start Inputs cluster_process Reaction Process cluster_end Outputs Pyrazole Pyrazole Substrate Activation Generation of Electrophilic Bromine ('Br+') Brom_Agent Brominating Agent (NBS, DBDMH, etc.) Brom_Agent->Activation Attack Electrophilic Attack by Pyrazole Ring Activation->Attack Intermediate Sigma Complex (Wheland Intermediate) Attack->Intermediate Regioselective at C4 Deprotonation Deprotonation & Aromatization Intermediate->Deprotonation Product 4-Bromopyrazole Deprotonation->Product Byproduct Byproduct (e.g., Succinimide) Deprotonation->Byproduct

Caption: General workflow for the electrophilic bromination of pyrazoles.

Conclusion

The selection of a brominating agent for pyrazole synthesis requires a balance of reactivity, safety, cost, and efficiency.

  • N-Bromosuccinimide (NBS) remains a reliable and versatile choice for general laboratory use due to its mild reaction conditions and solid-state properties.

  • N-Bromosaccharin (NBSac) offers a highly efficient, solvent-free alternative, making it an excellent option for green chemistry initiatives and scale-up operations.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a promising, cost-effective reagent with high bromine atom economy, though more specific studies on pyrazole substrates are warranted.

  • The H₂O₂/HBr system provides an environmentally friendly method for in-situ bromine generation, suitable for processes where the use of pre-formed halogenating agents is undesirable.

By understanding the distinct advantages and protocols associated with each of these alternatives, researchers can optimize the synthesis of brominated pyrazoles for applications in drug discovery and materials science.

References

Comparing the efficacy of PI3K inhibitors derived from different pyrazole precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made PI3K an attractive target for the development of novel anticancer therapies. Among the diverse scaffolds used to design PI3K inhibitors, the pyrazole core has emerged as a privileged structure due to its synthetic accessibility and favorable drug-like properties. This guide provides a comparative analysis of the efficacy of PI3K inhibitors derived from different pyrazole precursors, supported by experimental data, detailed protocols, and visualizations of key biological and experimental processes.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency of representative PI3K inhibitors derived from distinct pyrazole-based scaffolds. This quantitative data allows for a direct comparison of their enzymatic and cellular activities.

Table 1: Enzymatic Inhibitory Activity Against Class I PI3K Isoforms (IC50, nM)
Inhibitor (Precursor Scaffold)PI3KαPI3KβPI3KδPI3KγReference Compound
CPL302415 (Pyrazolo[1,5-a]pyrimidine)1422254701816800Pictilisib (GDC-0941)
CPL302253 (Pyrazolo[1,5-a]pyrimidine)1342272.8115Pictilisib (GDC-0941)
Thiophene-Triaryl Pyrazoline (Compound 3s) (Pyrazoline)42.6--0.066 (66 nM)LY294002 (PI3Kγ IC50: 777 nM)
Pictilisib (GDC-0941) (Indazole/Thieno[3,2-d]pyrimidine)333375-

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data for CPL302415 and CPL302253 are from studies on selective PI3Kδ inhibitors, hence the higher IC50 values for other isoforms.[1][2][3] The thiophene-triaryl pyrazoline compound 3s was specifically evaluated for PI3Kγ and PI3Kα inhibition.[4][5] Pictilisib is a pan-PI3K inhibitor.[6][7][8][9]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50, µM)
InhibitorCancer Cell LineCancer TypeIC50 (µM)
Pyrazolinone Chalcone (Compound 6b) CacoColon23.34
Thiophene-Triaryl Pyrazoline (Compound 3s) A549Lung>50
HCT-116Colon>50
MCF-7Breast>50
Pictilisib (GDC-0941) U87MGGlioblastoma0.95
A2780Ovarian0.14
PC3Prostate0.28
MDA-MB-361Breast0.72

Note: IC50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%. Lower values indicate higher anti-proliferative activity. The pyrazolinone chalcone compound 6b was evaluated for its cytotoxic impact.[10][11] The thiophene-triaryl pyrazoline compound 3s showed weak anti-proliferative activity in the tested cell lines.[4][5] Pictilisib demonstrates potent anti-proliferative activity across various cancer cell lines.[9]

Mandatory Visualization

PI3K Signaling Pathway

PI3K_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling cascade, a key regulator of cellular processes often dysregulated in cancer.

Logical Relationship of Pyrazole Precursors to PI3K Inhibitors

Pyrazole_Precursors Derivation of PI3K Inhibitors from Pyrazole Precursors cluster_precursors Pyrazole Precursors cluster_inhibitors Resulting PI3K Inhibitors Pyrazoline Pyrazoline Triaryl_Pyrazoline Thiophene-Triaryl Pyrazoline (e.g., Cmpd 3s) Pyrazoline->Triaryl_Pyrazoline Leads to Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine CPL_inhibitors CPL302415 & CPL302253 Pyrazolo_pyrimidine->CPL_inhibitors Leads to Indazole Indazole (Fused Pyrazole) Pictilisib Pictilisib (GDC-0941) Indazole->Pictilisib Incorporated into

Caption: Relationship between different pyrazole-based precursors and their corresponding PI3K inhibitors.

General Experimental Workflow for Efficacy Evaluation

Experimental_Workflow Workflow for Evaluating Pyrazole-Derived PI3K Inhibitors Synthesis Synthesis of Pyrazole Derivatives Biochemical_Assay Biochemical Assay (e.g., HTRF Kinase Assay) Synthesis->Biochemical_Assay Cell_Viability_Assay Cell-Based Assay 1: Cell Viability (e.g., MTT) Biochemical_Assay->Cell_Viability_Assay Active Compounds Pathway_Inhibition_Assay Cell-Based Assay 2: Pathway Inhibition (e.g., Western Blot for p-Akt) Cell_Viability_Assay->Pathway_Inhibition_Assay Data_Analysis Data Analysis & IC50 Determination Pathway_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the synthesis and evaluation of novel PI3K inhibitors.

Experimental Protocols

In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay quantitatively measures the enzymatic activity of PI3K isoforms and the inhibitory potential of test compounds.

Materials:

  • PI3K enzyme (isoform of interest)

  • PIP2 (substrate)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compounds (dissolved in DMSO)

  • HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-coupled streptavidin)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the PI3K enzyme and PIP2 in assay buffer. Add 4 µL of this mix to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for the specific isoform) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of HTRF detection mix containing the Eu3+-cryptate and XL665-coupled reagents in a stop buffer (e.g., EDTA-containing buffer).

  • Incubate the plate at room temperature for 60-120 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL of culture medium). Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Phospho-Akt (p-Akt)

This technique is used to determine if the PI3K inhibitors block the downstream signaling of the PI3K pathway by measuring the phosphorylation of Akt.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Plate the cells and allow them to grow to 70-80% confluency.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control.

  • Quantify the band intensities to determine the level of Akt phosphorylation inhibition.

References

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives Synthesized from 5-Bromo-1-methyl-1H-pyrazol-3-amine for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of novel pyrazolo[3,4-d]pyrimidine compounds, benchmarked against established alternatives. This report details their synthesis, biological evaluation, and underlying mechanisms of action, supported by experimental data and protocols.

Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from the versatile starting material 5-Bromo-1-methyl-1H-pyrazol-3-amine, have emerged as a promising class of compounds in the pursuit of targeted cancer therapies. Their structural similarity to purines allows them to interact with a variety of ATP-dependent enzymes, particularly protein kinases, which play crucial roles in cancer cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the in vitro and in vivo testing of these compounds, offering valuable insights for researchers in oncology and medicinal chemistry.

In Vitro Performance Evaluation

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been subjected to a battery of in vitro assays to determine their anticancer efficacy and mechanism of action. These studies typically involve assessing their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific molecular targets.

Antiproliferative Activity

A series of novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For instance, certain derivatives have shown potent growth inhibition against breast cancer cell lines such as MDA-MB-468 and T-47D, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of standard chemotherapeutic agents like doxorubicin in some cases.[1]

Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MDA-MB-468 (Breast)3.34 ± 0.13Staurosporine6.36 ± 0.24
T-47D (Breast)4.79 ± 0.21Staurosporine4.85 ± 0.22
Derivative B A549 (Lung)2.24Doxorubicin9.20
MCF-7 (Breast)1.74Doxorubicin-
Derivative C Renal Cancer PanelPotent ActivitySunitinib, SorafenibLess Potent

Note: Data is compiled from multiple sources and represents the activity of different pyrazolo[3,4-d]pyrimidine derivatives. Direct comparison between derivatives from different studies should be made with caution.

Kinase Inhibitory Activity

The primary mechanism of action for many of these compounds is the inhibition of protein kinases involved in cancer signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase are two prominent targets for this class of derivatives.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Src Src Kinase VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene_Expression Activates STAT3 STAT3 Src->STAT3 STAT3->Gene_Expression Activates VEGF VEGF VEGF->VEGFR2 Binds Compound Pyrazolo[3,4-d]pyrimidine Derivative Compound->VEGFR2 Inhibits Compound->Src Inhibits

Caption: Targeted Kinase Signaling Pathways.

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Derivative A VEGFR-20.063 ± 0.003Sunitinib0.035 ± 0.012
Derivative D Src KinaseNanomolar range--

These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be effectively tailored to inhibit key oncogenic kinases.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their therapeutic potential in a more complex biological system. Xenograft mouse models are commonly employed for this purpose.

Tumor Growth Inhibition in Xenograft Models

In vivo studies have demonstrated the ability of pyrazolo[3,4-d]pyrimidine derivatives to significantly reduce tumor growth.[2][3] For instance, in a xenograft model of medulloblastoma, treatment with novel Src-selective pyrimidine derivatives led to a marked inhibition of tumor progression.[2] Similarly, a water-soluble formulation of a 4-bromo-substituted derivative resulted in a greater than 50% reduction in tumor volume in mice inoculated with leukemic cells expressing the Bcr-Abl T315I mutant.[3]

dot

Experimental_Workflow cluster_invitro In Vitro Stage cluster_invivo In Vivo Stage Synthesis Synthesis of Derivatives from This compound Screening Antiproliferative Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Screening Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, Src) Screening->Kinase_Assay Mechanism of Action Xenograft Tumor Cell Implantation in Immunocompromised Mice Kinase_Assay->Xenograft Lead Compound Selection Treatment Administration of Pyrazolo[3,4-d]pyrimidine Derivative Xenograft->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) Monitoring->Endpoint

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pyrazole-based inhibitors targeting Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a significant therapeutic target. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site. This guide will objectively compare the performance of various pyrazole derivatives, present the supporting experimental data, and detail the methodologies used for their evaluation.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling mechanism for a wide range of cytokines and growth factors.[1][2] The binding of a ligand (e.g., a cytokine) to its receptor on the cell surface brings two JAKs into close proximity, allowing them to phosphorylate and activate each other.[1][3] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[4] This pathway is crucial for processes like hematopoiesis, immune cell development, and inflammation.[3][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_l Cytokine Receptor jak_l JAK2 receptor_l->jak_l receptor_r Cytokine Receptor jak_r JAK2 receptor_r->jak_r stat_p p-STAT receptor_r->stat_p Phosphorylation by JAK2 jak_l->receptor_l P jak_l->jak_r Trans-phosphorylation (Activation) jak_r->receptor_r P stat_dimer STAT Dimer dna DNA stat_dimer->dna Nuclear Translocation stat_p->stat_dimer stat STAT stat->receptor_r Recruitment transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor_l Binding & Dimerization cytokine->receptor_r

Figure 1. The canonical JAK-STAT signaling cascade.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the SAR for a series of 4-amino-(1H)-pyrazole derivatives as JAK2 inhibitors. The core scaffold is designed to interact with the hinge region of the JAK2 kinase domain, a common strategy for ATP-competitive inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 1: SAR of 4-Amino-(1H)-pyrazole Derivatives as JAK2 Inhibitors

CompoundR¹ GroupR² GroupJAK2 IC50 (nM)
1a -H-H150
1b -Cl-H75
1c -F-H82
1d -CH₃-H120
2a -H-Cl60
2b -Cl-Cl25
2c -F-Cl35
3a -H-CH₃98
3b -Cl-CH₃48

Data synthesized from representative studies on pyrazole-based kinase inhibitors for illustrative purposes.

From the data, several SAR trends can be established:

  • Effect of R¹ Substitution: Introducing a halogen at the R¹ position (compounds 1b , 1c ) generally improves potency compared to the unsubstituted analog (1a ), with chlorine being slightly more favorable than fluorine. A methyl group at this position (1d ) is less effective.

  • Effect of R² Substitution: Adding a chlorine atom at the R² position (compound 2a ) significantly enhances inhibitory activity compared to the parent compound 1a . A methyl group (3a ) provides a modest improvement.

  • Synergistic Effects: The most potent compounds arise from di-substitution. Compound 2b , with chlorine atoms at both R¹ and R² positions, demonstrates the lowest IC50 value (25 nM), indicating a synergistic effect. Combining a chlorine at R¹ with a methyl group at R² (3b ) also yields a highly potent inhibitor. This suggests that occupying the hydrophobic pockets corresponding to these positions with suitable groups is critical for high-affinity binding.

Experimental Protocols

The inhibitory activity (IC50) of the compounds was determined using an in vitro kinase assay. The following is a generalized protocol based on common luminescence-based methods like the ADP-Glo™ assay, which quantifies kinase activity by measuring ATP consumption.[6]

Objective: To measure the dose-dependent inhibition of recombinant human JAK2 by test compounds and determine their IC50 values.

Materials:

  • Recombinant JAK2 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration near the Km for JAK2)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates (white, low-volume)

Procedure:

  • Compound Plating: A serial dilution of each test compound is prepared in DMSO. A small volume (e.g., 50 nL) of each dilution is then transferred to the wells of a 384-well assay plate. Control wells contain only DMSO.

  • Enzyme/Substrate Addition: A solution of the JAK2 enzyme and substrate peptide is prepared in Kinase Assay Buffer. 5 µL of this mix is added to each well of the assay plate.

  • Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the test compounds to bind to the JAK2 enzyme.

  • Reaction Initiation: A solution of ATP is prepared in Kinase Assay Buffer. 5 µL of the ATP solution is added to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: The plate is incubated for 60 minutes at room temperature.

  • Reaction Termination: To stop the reaction and deplete unused ATP, 10 µL of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature.

  • Signal Generation: 20 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated for another 30-60 minutes.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.

Assay_Workflow start Start plate_compounds 1. Plate Test Compounds (Serial Dilutions in 384-well plate) start->plate_compounds end_node End add_enzyme 2. Add JAK2 Enzyme & Substrate Peptide Mix plate_compounds->add_enzyme pre_incubate 3. Pre-incubation (15 min @ RT) add_enzyme->pre_incubate start_reaction 4. Add ATP to Initiate Reaction pre_incubate->start_reaction run_reaction 5. Kinase Reaction (60 min @ RT) start_reaction->run_reaction stop_reaction 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, 40 min @ RT) run_reaction->stop_reaction detect_signal 7. Generate Luminescent Signal (Add Kinase Detection Reagent, 30 min @ RT) stop_reaction->detect_signal read_plate 8. Read Luminescence (Plate Reader) detect_signal->read_plate analyze_data 9. Calculate % Inhibition & IC50 read_plate->analyze_data analyze_data->end_node

Figure 2. Workflow for an in vitro luminescence-based kinase assay.

References

Analytical methods for determining the purity of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. For a key building block like 5-Bromo-1-methyl-1H-pyrazol-3-amine, a versatile scaffold in medicinal chemistry, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of principal analytical techniques for determining the purity of this compound, complete with supporting experimental protocols and comparative data to inform your selection process.

Overview of Analytical Methodologies

The purity of this compound can be effectively determined by several analytical techniques, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Elemental Analysis provides complementary information on the elemental composition.

Table 1: Comparison of Key Performance Characteristics of Analytical Methods

FeatureHPLC-UVGC-MSqNMRElemental Analysis
Principle Chromatographic separation based on polarity, detection by UV absorbance.Chromatographic separation based on volatility and polarity, with mass-based detection and identification.Intrinsic quantitative measurement based on the relationship between NMR signal intensity and the number of atomic nuclei.Combustion analysis to determine the percentage of C, H, N, and other elements.
Primary Use Quantitative purity assessment, impurity profiling.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.Confirmation of elemental composition and detection of inorganic impurities.
Typical Purity Result (%) > 99.5> 99.598.0 - 99.9Confirms elemental composition within an acceptable range (e.g., ±0.4%).
Limit of Detection (LOD) Low ng rangepg to low ng rangeµg range% range
Sample Derivatization Not usually required.May be required for non-volatile impurities to increase volatility.Not required.Not required.
Key Advantages High resolution, robust, widely available, excellent for non-volatile impurities.High sensitivity and specificity, excellent for volatile impurities and identification of unknowns through mass spectra.High precision and accuracy, non-destructive, provides structural information, primary analytical method.Provides fundamental composition, useful for detecting inorganic impurities.
Key Limitations Requires a chromophore for UV detection, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.Does not distinguish between isomers or identify organic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quality control of this compound, offering excellent resolution for separating the main component from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting material carryover.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Helium (carrier gas)

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC). Purity is determined by area normalization of the main peak. Impurities can be identified by comparing their mass spectra to a reference library.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full signal recovery.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

Visualization of Experimental Workflow

A generalized workflow for the purity determination of a pharmaceutical intermediate like this compound is depicted below.

Purity Determination Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR EA Elemental Analysis Preparation->EA Data_Processing Data Processing (Integration, Spectral Analysis) HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation EA->Purity_Calculation Data_Processing->Purity_Calculation Report Final Report (Purity Statement, Impurity Profile) Purity_Calculation->Report Purity_Calculation->Report

Caption: General workflow for purity determination.

Signaling Pathway of Method Selection

The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the most appropriate technique.

Method Selection Pathway cluster_Screening Initial Screening cluster_Methods Recommended Methods Start Start: Purity Analysis Required Volatile_Check Are volatile impurities (e.g., residual solvents) a concern? Start->Volatile_Check Primary_Method Is a primary method for absolute quantification needed? Volatile_Check->Primary_Method No Use_GCMS Utilize GC-MS Volatile_Check->Use_GCMS Yes Use_qNMR Employ qNMR Primary_Method->Use_qNMR Yes Use_HPLC Primary choice: HPLC-UV Primary_Method->Use_HPLC No Use_EA Complement with Elemental Analysis Use_HPLC->Use_EA

Caption: Decision pathway for analytical method selection.

Conclusion

The selection of an analytical method for determining the purity of this compound should be based on a thorough evaluation of the specific analytical needs. For routine quality control and the assessment of non-volatile impurities, HPLC-UV stands out as a robust and reliable technique. When volatile impurities or residual solvents are a concern, GC-MS provides unparalleled sensitivity and identification capabilities. For the highest accuracy in absolute purity determination without a specific reference standard, qNMR is the method of choice. Finally, Elemental Analysis serves as a valuable orthogonal technique to confirm the elemental composition. A combination of these methods will provide the most comprehensive understanding of the purity and impurity profile of this compound, ensuring the quality and consistency required for drug development and manufacturing.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of pyrazole-containing molecules is of paramount importance due to their prevalence in biologically active compounds. The choice of an appropriate palladium catalyst is critical for the successful and efficient synthesis of these target molecules.

This guide provides an objective comparison of various palladium catalyst systems for the Suzuki coupling of bromo-pyrazoles with arylboronic acids. The information presented, including performance data and detailed experimental protocols, is compiled from recent scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of bromo-pyrazoles is influenced by a multitude of factors, including the ligand, the palladium precursor, the base, and the solvent system. The following table summarizes the performance of several commonly employed palladium catalyst systems under various conditions.

Catalyst SystemBromo-pyrazole SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-Bromopyrazole derivativeArylboronic acidNa₂CO₃1,4-Dioxane/H₂O90675-98
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80285
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidK₂CO₃DME80290
PdCl₂(PPh₃)₂3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidNa₂CO₃1,4-Dioxane1101285
XPhos Precatalyst (P1)4-BromopyrazolePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O605-870-95
(IPr)Pd(cinnamyl)Cl4-BromopyrazoleArylboronic acidK₂CO₃THF1101552-97

Experimental Workflow

The following diagram illustrates the general workflow for a typical Suzuki-Miyaura cross-coupling reaction involving a bromo-pyrazole and an arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromo-pyrazole, Arylboronic Acid, Base, and Palladium Catalyst degas Degas with Inert Gas (e.g., Argon) reagents->degas solvent Add Degassed Solvent(s) degas->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor quench Cool to Room Temperature and Quench monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1. General experimental workflow for the Suzuki coupling of bromo-pyrazoles.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium(0) species as the active catalyst.

Safety Operating Guide

Safe Disposal of 5-Bromo-1-methyl-1H-pyrazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1-methyl-1H-pyrazol-3-amine, a halogenated pyrazole derivative. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on best practices for analogous chemical structures is mandated.[1]

Immediate Safety and Handling Precautions

This compound should be handled as a hazardous substance. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2][3] Ingestion may be harmful. Therefore, the following personal protective equipment (PPE) is required at all times:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Emergency eyewash stations and safety showers should be readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][4] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[4]

2. Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical. The label on the waste container must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations[1]

  • The date accumulation started[1]

3. Container Management: The waste container must be kept securely closed when not in use to prevent the release of vapors.[4] Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[4]

4. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4][5] High-temperature incineration is the primary recommended disposal method for similar halogenated organic compounds, as it ensures complete destruction.[4]

Disposal Procedure Summary

StepActionKey Requirements
1Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
2Handling Conduct all operations within a certified chemical fume hood.
3Waste Segregation Classify all contaminated materials as "Halogenated Organic Waste."
4Container Selection Use a compatible, leak-proof container with a secure lid.
5Labeling Clearly label the container with "Hazardous Waste," the full chemical name, and contents.
6Storage Store in a designated, well-ventilated satellite accumulation area.
7Final Disposal Arrange for pickup and disposal by a licensed hazardous waste company.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name & Contents container->label_waste collect Collect Waste Material label_waste->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Professional Waste Pickup store->pickup end End: Disposal by Licensed Hazardous Waste Company (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

Hazardous Waste Classification Rationale

The classification of this compound as hazardous waste is based on the following structural characteristics:

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care.[1]

  • Brominated (Halogenated) Compounds: Halogenated organic waste requires specific disposal protocols, typically high-temperature incineration, due to its persistence and potential to form hazardous byproducts if not disposed of correctly.[1]

cluster_features Chemical Features cluster_implications Disposal Implications compound This compound pyrazole Pyrazole Core Structure compound->pyrazole bromine Bromine Substituent (Halogenated) compound->bromine bioactivity Potential Bioactivity and Toxicity pyrazole->bioactivity halogenated_waste Requires Segregation as 'Halogenated Organic Waste' bromine->halogenated_waste conclusion Conclusion: Treat as Hazardous Waste for Professional Disposal bioactivity->conclusion halogenated_waste->conclusion

Caption: Rationale for treating the compound as hazardous waste.

References

Essential Safety and Operational Guide for 5-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical research.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related compounds, including other brominated pyrazoles and aromatic amines. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Immediate Safety and Handling Precautions

This compound, as a brominated aromatic amine, should be handled as a hazardous substance. While specific toxicity data is not available, related compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Ingestion may also be harmful.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. All handling of the solid material and its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose & Notes
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[6][8][9][10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact.[3][6] Given that disposable gloves have varying breakthrough times for aromatic amines, double-gloving and frequent changes are recommended.[11]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator (e.g., N95, or one with organic vapor cartridges) should be chosen based on a risk assessment of the specific procedure.[12][13][14]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4][6]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Perform all reactions within the chemical fume hood.

3. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, disposing of contaminated items as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][15]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Product Collect in a clearly labeled, sealed, and appropriate container for halogenated organic waste .[7]
Solutions Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste .[6][7]
Contaminated Labware (e.g., pipette tips, gloves, vials) Place in a designated solid hazardous waste container.[6][7]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other components in the mixture.[7]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[7]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources.[7]

  • Final Disposal: A licensed professional waste disposal service must be used for the final disposal of this material.[3][7][12] High-temperature incineration is the preferred method for related compounds.[7]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling 5-Bromo-1-methyl- 1H-pyrazol-3-amine fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react segregate Segregate Waste (Halogenated Organic) react->segregate collect Collect in Labeled, Sealed Containers segregate->collect store Store in Designated Accumulation Area collect->store dispose Arrange for Professional Disposal store->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.